Voreloxin Hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
7-[(3S,4S)-3-methoxy-4-(methylamino)pyrrolidin-1-yl]-4-oxo-1-(1,3-thiazol-2-yl)-1,8-naphthyridine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4S.ClH/c1-19-12-8-22(9-13(12)27-2)14-4-3-10-15(24)11(17(25)26)7-23(16(10)21-14)18-20-5-6-28-18;/h3-7,12-13,19H,8-9H2,1-2H3,(H,25,26);1H/t12-,13-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZCCQHWCOXGCL-QNTKWALQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CN(CC1OC)C2=NC3=C(C=C2)C(=O)C(=CN3C4=NC=CS4)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H]1CN(C[C@@H]1OC)C2=NC3=C(C=C2)C(=O)C(=CN3C4=NC=CS4)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70438412 | |
| Record name | Voreloxin Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70438412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175519-16-1 | |
| Record name | Voreloxin Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70438412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Voreloxin Hydrochloride mechanism of action in AML
An In-depth Technical Guide on the Core Mechanism of Action of Voreloxin Hydrochloride in Acute Myeloid Leukemia (AML)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Voreloxin (formerly SNS-595) is a first-in-class anticancer agent, structurally identified as a quinolone derivative, that demonstrates significant cytotoxic activity against Acute Myeloid Leukemia (AML) cells. Its mechanism of action is centered on the dual properties of DNA intercalation and poisoning of topoisomerase II, a critical enzyme for DNA replication and maintenance. This targeted action induces site-selective, replication-dependent DNA double-strand breaks, triggering a cascade of cellular events that culminate in G2 phase cell cycle arrest and apoptosis. Notably, Voreloxin's efficacy appears to be independent of p53 tumor suppressor status and circumvents common drug resistance mechanisms, such as P-glycoprotein (P-gp) mediated efflux, positioning it as a promising agent in the landscape of AML therapeutics.
Core Mechanism of Action
Voreloxin's antineoplastic activity is a multi-step process initiated by its interaction with cellular DNA.[1][2]
-
DNA Intercalation: As a planar naphthyridine analog, Voreloxin inserts itself between the base pairs of the DNA double helix.[1][3][4] This intercalation is not random; it preferentially targets GC-rich regions, a characteristic that distinguishes it from other topoisomerase II inhibitors like anthracyclines.[1][4][5] This property is critical for its subsequent actions and is a prerequisite for its cytotoxicity.[1][2][6]
-
Topoisomerase II Poisoning: Topoisomerase II (Topo II) is an essential enzyme that resolves DNA topological problems during replication and transcription by creating transient double-strand breaks (DSBs).[3] Voreloxin acts as a "Topo II poison" by stabilizing the covalent complex formed between Topo II and the cleaved DNA.[1][3][4] This prevents the enzyme from re-ligating the DNA strands, leading to an accumulation of permanent, lethal DSBs.[3][7]
-
Induction of DNA Damage Response: The accumulation of DSBs triggers a robust DNA Damage Response (DDR). This is evidenced by the phosphorylation of histone variant H2AX to form γH2AX, a sensitive biomarker for DSBs, which accumulates at the sites of damage.[8][9]
-
Cell Cycle Arrest and Apoptosis: The extensive DNA damage and activation of the DDR leads to an irreversible arrest of the cell cycle in the G2 phase.[1][2][3] Unable to repair the damage and proceed through mitosis, the cell is ultimately directed towards programmed cell death, or apoptosis.[1][2][3] This is mediated through the activation of effector caspases, such as caspase-3.[3]
A key feature of Voreloxin is its ability to function in cells with mutated or deficient p53, a common feature in chemotherapy-resistant AML.[3][10] Furthermore, Voreloxin is not a substrate for the P-glycoprotein (P-gp) efflux pump, a major mechanism of multidrug resistance in cancer.[1][4][11]
Quantitative Data Summary
The cytotoxic and synergistic effects of Voreloxin have been quantified in both primary AML patient samples and established leukemia cell lines.
Table 1: Cytotoxicity of Voreloxin in AML Models
| Model System | Metric | Voreloxin Value | Comparator Value | Reference(s) |
|---|---|---|---|---|
| Primary AML Blasts (n=88) | LD₅₀ (48h) | 2.30 µM (± 1.87) | 4.9 µM (± 5.0) (Cytarabine) | [3][7][10] |
| MV4-11 (AML) Cell Line | IC₅₀ (72h) | 95 nM (± 8) | 1,457 nM (± 127) (Cytarabine) | [4] |
| HL-60 (APL) Cell Line | IC₅₀ (72h) | 884 nM (± 114) | - | [4] |
| HL-60 (APL) Cell Line | Apoptosis | 0.06 µM for 50% | - | [3] |
| NB4 (APL) Cell Line | Apoptosis | 0.20 µM for 50% | - |[3] |
Table 2: Synergy with Cytarabine in Primary AML Blasts
| Parameter | Value | Interpretation | Reference(s) |
|---|---|---|---|
| Patient Samples Showing Synergy | 22 out of 25 | High rate of synergistic interaction | [3][7][10] |
| Mean Combination Index (CI) | 0.79 | CI < 1.0 indicates synergy |[3][7][10] |
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate Voreloxin's mechanism of action.
Cell Viability / Cytotoxicity Assay (MTS/MTT)
This protocol determines the concentration of Voreloxin required to reduce the viability of AML cells.
-
Cell Preparation: Culture AML cell lines (e.g., HL-60, MV4-11) or isolate primary mononuclear cells from AML patient bone marrow/peripheral blood using Ficoll-Paque density gradient centrifugation.
-
Seeding: Seed cells in a 96-well microtiter plate at a density of 1-2 x 10⁵ cells/mL (100 µL/well) in appropriate culture medium (e.g., RPMI-1640 with 10% FBS).
-
Drug Treatment: Prepare serial dilutions of Voreloxin and comparator drugs (e.g., Cytarabine) in culture medium. Add 100 µL of the 2x drug solutions to the wells to achieve the final desired concentrations. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified, 5% CO₂ atmosphere.
-
MTS/MTT Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) or MTT solution (5 mg/mL) to each well.
-
Incubation: Incubate for 2-4 hours at 37°C. The MTS reagent is converted to a soluble formazan product, while MTT forms an insoluble crystal that must be solubilized with 100 µL of DMSO or solubilization buffer.
-
Data Acquisition: Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT) using a microplate reader.
-
Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the viability against the log of drug concentration and use non-linear regression to calculate the LD₅₀ or IC₅₀ values.
Apoptosis Assay (Annexin V / Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.[12][13][14][15][16]
-
Cell Culture and Treatment: Culture 1-5 x 10⁵ AML cells and treat with various concentrations of Voreloxin (and controls) for a specified time (e.g., 48 hours).
-
Cell Harvesting: Collect cells by centrifugation at 300 x g for 5 minutes. For adherent cells, use a gentle non-enzymatic detachment method.
-
Washing: Wash the cell pellet once with 1 mL of cold 1X PBS and centrifuge again. Carefully aspirate the supernatant.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂).
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (e.g., 50 µg/mL) to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples immediately on a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at >670 nm.
-
Data Analysis: Gate the cell population and create a quadrant plot of Annexin V-FITC vs. PI fluorescence.
-
Lower-Left (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells (non-apoptotic).
-
Topoisomerase II Inhibition Assay (DNA Relaxation)
This biochemical assay confirms Voreloxin's direct inhibitory effect on Topoisomerase II activity.[17][18][19][20]
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mix containing 1X Topo II reaction buffer (e.g., 50 mM Tris-HCl, 125 mM NaCl, 10 mM MgCl₂, 5 mM DTT), 1 mM ATP, and ~200-300 ng of supercoiled plasmid DNA (e.g., pBR322).
-
Inhibitor Addition: Add varying concentrations of Voreloxin (or a known inhibitor like etoposide as a positive control) to the reaction tubes. Include a no-drug control.
-
Enzyme Addition: Add a defined unit of purified human Topoisomerase IIα enzyme to each tube (except a no-enzyme control).
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a chelating agent (EDTA) and a protein denaturant (SDS), such as STEB (40% Sucrose, 100 mM Tris-HCl, 1 mM EDTA, 0.5 mg/ml Bromophenol Blue).
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a constant voltage (e.g., 80-100V) until the different DNA topoisomers are separated.
-
Visualization: Stain the gel with ethidium bromide or a safer alternative like SYBR Safe. Visualize the DNA bands under UV illumination.
-
Interpretation:
-
No Enzyme Lane: Shows a fast-migrating band of supercoiled DNA.
-
Enzyme, No Drug Lane: Shows a slower-migrating band of relaxed DNA, indicating full enzyme activity.
-
Voreloxin Lanes: Inhibition of the enzyme is demonstrated by the persistence of the supercoiled DNA band. The degree of inhibition correlates with the Voreloxin concentration.
-
References
- 1. Voreloxin Is an Anticancer Quinolone Derivative that Intercalates DNA and Poisons Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Voreloxin is an anticancer quinolone derivative that intercalates DNA and poisons topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The topoisomerase II inhibitor voreloxin causes cell cycle arrest and apoptosis in myeloid leukemia cells and acts in synergy with cytarabine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Voreloxin, a first-in-class anticancer quinolone derivative, acts synergistically with cytarabine in vitro and induces bone marrow aplasia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Voreloxin Is an Anticancer Quinolone Derivative that Intercalates DNA and Poisons Topoisomerase II | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. The topoisomerase II inhibitor voreloxin causes cell cycle arrest and apoptosis in myeloid leukemia cells and acts in synergy with cytarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The γH2AX DNA damage assay from a drop of blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detection of DNA Double-Strand Breaks by γ-H2AX Immunodetection | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. PROTOCOL: Annexin V and PI Staining Apoptosis Assay by Flow Cytometry [novusbio.com]
- 13. bdbiosciences.com [bdbiosciences.com]
- 14. scispace.com [scispace.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bosterbio.com [bosterbio.com]
- 17. inspiralis.com [inspiralis.com]
- 18. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. inspiralis.com [inspiralis.com]
- 20. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Mechanism of SNS-595: DNA Intercalation and Topoisomerase II Inhibition
Introduction
SNS-595, also known as vosaroxin, is a first-in-class anticancer quinolone derivative that has demonstrated significant potential in the treatment of various malignancies, particularly acute myeloid leukemia (AML).[1] Structurally distinct from other topoisomerase II inhibitors, vosaroxin exerts its cytotoxic effects through a dual mechanism of action: DNA intercalation and subsequent inhibition of topoisomerase II.[2] This unique mode of action contributes to its efficacy in both preclinical and clinical settings. This guide provides a comprehensive overview of the core mechanisms of SNS-595, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development professionals.
Core Mechanism of Action
Vosaroxin's primary mechanism involves two synergistic actions:
-
DNA Intercalation: As a DNA intercalating agent, vosaroxin inserts itself between the base pairs of the DNA double helix. This interaction preferentially occurs at GC-rich sequences.[3] This physical insertion alters the structure of the DNA, leading to a cascade of cellular responses.
-
Topoisomerase II Inhibition: Following intercalation, vosaroxin poisons topoisomerase II, an essential enzyme for resolving DNA topological challenges during replication, transcription, and chromosome segregation. By stabilizing the covalent complex between topoisomerase II and DNA, vosaroxin prevents the re-ligation of the DNA strands, resulting in the accumulation of DNA double-strand breaks.[2]
The culmination of these events is the induction of G2/M phase cell cycle arrest and the initiation of apoptosis, or programmed cell death.[3] A key feature of vosaroxin is its ability to evade common drug resistance mechanisms, such as P-glycoprotein efflux, and its activity is independent of p53 status.[4]
Signaling Pathway of SNS-595 Action
References
- 1. Vosaroxin is a novel topoisomerase-II inhibitor with efficacy in relapsed and refractory acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Viscosity dependence of ethidium-DNA intercalation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A phase Ib study of vosaroxin, an anticancer quinolone derivative, in patients with relapsed or refractory acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Voreloxin Hydrochloride: A Deep Dive into its Impact on Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Voreloxin hydrochloride (formerly SNS-595) is a first-in-class anticancer agent, a quinolone derivative that has demonstrated significant activity in both preclinical and clinical settings, particularly in hematologic malignancies such as acute myeloid leukemia (AML). Its mechanism of action is centered on the disruption of fundamental cellular processes, primarily DNA replication and integrity, leading to cell cycle arrest and programmed cell death. This technical guide provides an in-depth exploration of the cellular pathways affected by Voreloxin, presenting quantitative data, detailed experimental methodologies, and visual representations of the key mechanisms to support further research and drug development efforts.
Core Mechanism of Action: DNA Intercalation and Topoisomerase II Poisoning
Voreloxin's primary mode of action is a dual assault on cellular DNA. It functions as both a DNA intercalating agent and a topoisomerase II poison.[1][2][3][4][5][6]
-
DNA Intercalation: Voreloxin inserts itself between the base pairs of the DNA double helix. This intercalation is a prerequisite for its cytotoxic activity.[2] A non-intercalating analog of Voreloxin showed no inhibition of cell proliferation or induction of G2 arrest, highlighting the critical nature of this step.[2]
-
Topoisomerase II Poisoning: Following intercalation, Voreloxin poisons topoisomerase II, an essential enzyme for managing DNA topology during replication, transcription, and chromosome segregation.[2][7][8] It stabilizes the transient covalent complex formed between topoisomerase II and DNA, which results in the accumulation of permanent DNA double-strand breaks (DSBs).[2][4][6] This action is site-selective, targeting GC-rich regions of DNA.[3]
The consequence of these actions is the induction of significant DNA damage, which triggers a cascade of cellular responses.
Key Cellular Pathways Modulated by Voreloxin
The DNA damage induced by Voreloxin instigates responses in several critical cellular pathways, ultimately determining the fate of the cancer cell.
DNA Damage Response and Cell Cycle Arrest
The formation of DSBs by Voreloxin activates the cell's DNA damage response (DDR) pathways. This leads to a halt in the cell cycle, providing the cell an opportunity to repair the damage. However, the extensive and irreparable damage caused by Voreloxin pushes the cell towards apoptosis.
Biochemical and cell-based studies have consistently shown that Voreloxin treatment leads to an arrest in the G2 phase of the cell cycle.[1][2][9] There is also an observed accumulation of cells in the S phase.[1][10] This G2 arrest is, at least in part, dependent on the presence of topoisomerase II.[6] The cell cycle changes are statistically significant, as confirmed by ANOVA in studies with NB4 and HL-60 cell lines (P=0.0001 and P=0.0009, respectively).[1][10]
Apoptotic Pathway Activation
When the DNA damage is beyond repair, the cell initiates apoptosis, or programmed cell death. Voreloxin has been shown to be a potent inducer of apoptosis.[1][2][8] A key event in this process is the activation of caspase-3, a critical executioner caspase.[1] Studies have demonstrated a significant, dose-dependent increase in activated caspase-3 in myeloid leukemia cells treated with Voreloxin.[1]
Importantly, Voreloxin's ability to induce apoptosis appears to be independent of the tumor suppressor protein p53. The drug retains activity in p53-null cell lines, suggesting it can bypass a common mechanism of chemoresistance.[7][8]
Homologous Recombination Repair
The repair of Voreloxin-induced DSBs is critically dependent on the homologous recombination repair (HRR) pathway.[11] This finding suggests a potential for synthetic lethality when combining Voreloxin with inhibitors of the HRR pathway, offering a promising avenue for future therapeutic strategies.[11]
Quantitative Analysis of Voreloxin's Cellular Effects
The following tables summarize the quantitative data from various in vitro and in vivo studies, providing a comparative overview of Voreloxin's potency and efficacy.
Table 1: In Vitro Cytotoxicity of Voreloxin in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | LD50 (µM) | Citation(s) |
| NB4 | Acute Promyelocytic Leukemia | - | 0.203 | [1] |
| HL-60 | Acute Promyelocytic Leukemia | 884 ± 114 | 0.061 | [1][3] |
| MV4-11 | Acute Myeloid Leukemia | 95 ± 8 | - | [3] |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 166 ± 0.4 | - | [3] |
| K562 | Chronic Myelogenous Leukemia | - | - | [7][8] |
| A549 | Lung Cancer | - | - | [9] |
| Various (11) | Solid Tumors | 40 - 970 | - | [12] |
| Primary AML Blasts | Acute Myeloid Leukemia | - | 2.30 (± 1.87) | [7][8] |
Table 2: Effect of Voreloxin on Cell Cycle Distribution in Myeloid Leukemia Cell Lines (12h treatment)
| Cell Line | Voreloxin Concentration (µM) | % Cells in G1 | % Cells in S | % Cells in G2/M | Citation(s) |
| NB4 | Control | 55 | 30 | 15 | [1][10] |
| 0.1 | 35 | 45 | 20 | [1][10] | |
| 0.2 | 20 | 50 | 30 | [1][10] | |
| HL-60 | Control | 60 | 25 | 15 | [1][10] |
| 0.05 | 40 | 40 | 20 | [1][10] | |
| 0.1 | 25 | 50 | 25 | [1][10] |
Table 3: In Vivo Efficacy of Voreloxin in Xenograft Models
| Xenograft Model | Tumor Type | Voreloxin Dose/Schedule | Tumor Growth Inhibition (%) | Citation(s) |
| KB | Nasopharyngeal Carcinoma | 20 mg/kg weekly x 5 | 86 | [12] |
| Various Solid Tumors | Breast, Ovarian, Colon, etc. | Dose-dependent | 63 - 88 | [12] |
| LM-3 Jck | Hematologic | - | 97 - 99 | [13] |
| CCRF-CEM | Hematologic | - | 98 | [13] |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments cited in this guide.
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound for a specified duration (e.g., 48 hours).
-
MTS Reagent Addition: Following incubation, MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.
-
Incubation: Plates are incubated for 1-4 hours at 37°C to allow for the conversion of MTS to formazan by viable cells.
-
Absorbance Measurement: The absorbance of the formazan product is measured at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. IC50 or LD50 values are determined by plotting cell viability against drug concentration.[7]
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Cells are treated with Voreloxin for a specified time (e.g., 12 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: Fixed cells are washed and stained with a solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A. For more detailed analysis, cells can be pulsed with Bromodeoxyuridine (BrdU) before harvesting and stained with an anti-BrdU antibody.[2][6]
-
Flow Cytometry: The DNA content of individual cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.[1][10]
Apoptosis Detection (Annexin V/PI Staining)
-
Cell Treatment: Cells are treated with Voreloxin for a specified period (e.g., 48 hours).
-
Cell Harvesting and Staining: Cells are harvested and resuspended in Annexin V binding buffer. FITC-conjugated Annexin V and propidium iodide (PI) are added.
-
Incubation: The cell suspension is incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: Cells are categorized into four populations: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+).[7]
Caspase-3 Activation Assay
-
Cell Treatment: Cells are treated with various concentrations of Voreloxin for a specified time (e.g., 48 hours).
-
Cell Fixation and Permeabilization: Cells are fixed and permeabilized to allow antibody access to intracellular proteins.
-
Staining: Cells are incubated with a fluorescently labeled antibody specific for activated caspase-3.
-
Flow Cytometry: The fluorescence intensity of individual cells is measured by flow cytometry.
-
Data Analysis: The percentage of cells with activated caspase-3 is quantified.[1]
DNA Relaxation Assay
-
Reaction Setup: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), purified topoisomerase IIα, ATP, and a reaction buffer.
-
Voreloxin Addition: Voreloxin is added to the reaction mixtures at various concentrations.
-
Incubation: The reactions are incubated at 37°C for a defined period (e.g., 30 minutes) to allow for topoisomerase II-mediated DNA relaxation.
-
Electrophoresis: The reaction products are separated by agarose gel electrophoresis.
-
Visualization: The DNA bands are visualized by staining with ethidium bromide and imaging under UV light.
-
Analysis: The inhibition of topoisomerase II activity is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA with increasing Voreloxin concentration.[7]
Visualizing the Pathways and Processes
The following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathways and experimental workflows associated with Voreloxin's mechanism of action.
References
- 1. The topoisomerase II inhibitor voreloxin causes cell cycle arrest and apoptosis in myeloid leukemia cells and acts in synergy with cytarabine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Voreloxin, a first-in-class anticancer quinolone derivative, acts synergistically with cytarabine in vitro and induces bone marrow aplasia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Voreloxin Is an Anticancer Quinolone Derivative that Intercalates DNA and Poisons Topoisomerase II | PLOS One [journals.plos.org]
- 5. Voreloxin is an anticancer quinolone derivative that intercalates DNA and poisons topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Voreloxin Is an Anticancer Quinolone Derivative that Intercalates DNA and Poisons Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 7. haematologica.org [haematologica.org]
- 8. The topoisomerase II inhibitor voreloxin causes cell cycle arrest and apoptosis in myeloid leukemia cells and acts in synergy with cytarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The topoisomerase II inhibitor voreloxin causes cell cycle arrest and apoptosis in myeloid leukemia cells and acts in synergy with cytarabine | Haematologica [haematologica.org]
- 11. Homologous recombination repair is essential for repair of vosaroxin-induced DNA double-strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Voreloxin, formerly SNS-595, has potent activity against a broad panel of cancer cell lines and in vivo tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
Preclinical Profile of Voreloxin: A Technical Guide for Solid Tumor Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Voreloxin (formerly SNS-595) is a first-in-class anticancer agent that has demonstrated significant preclinical activity in a variety of solid tumor models. As a naphthyridine analog, Voreloxin introduces a novel chemical scaffold to the landscape of topoisomerase II inhibitors. Its dual mechanism of action, involving DNA intercalation and subsequent poisoning of topoisomerase II, leads to site-selective DNA double-strand breaks, G2 cell cycle arrest, and apoptosis. This technical guide provides a comprehensive overview of the preclinical studies of Voreloxin in solid tumors, with a focus on its in vitro and in vivo efficacy, mechanism of action, and the experimental protocols utilized in its evaluation.
Introduction
Voreloxin is a quinolone derivative that has been investigated for the treatment of various malignancies, including solid tumors.[1][2] Its unique chemical structure and mechanism of action differentiate it from other topoisomerase II inhibitors, such as anthracyclines and etoposide.[3] Notably, Voreloxin has shown activity in multidrug-resistant tumor models, suggesting its potential to overcome common resistance mechanisms.[1][4] This document synthesizes the available preclinical data to serve as a detailed resource for researchers and professionals in the field of oncology drug development.
In Vitro Efficacy in Solid Tumor Cell Lines
Voreloxin has demonstrated broad anti-proliferative activity across a panel of human solid tumor cell lines. Cytotoxicity was primarily assessed using the MTT assay, which measures metabolic activity as an indicator of cell viability.
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of Voreloxin in Solid Tumor Cell Lines
| Cell Line Origin | Number of Cell Lines Tested | IC50 Range (µM) |
| Various Solid Tumors | 11 | 0.04 - 0.97[1] |
Note: The specific IC50 values for each of the 11 individual solid tumor cell lines are not publicly available in the reviewed literature. The provided range is based on the summary data from preclinical studies.
In Vivo Efficacy in Solid Tumor Xenograft Models
The anti-tumor activity of Voreloxin has been evaluated in numerous human tumor xenograft and murine syngeneic models. These studies have consistently shown dose-dependent tumor growth inhibition.
Data Presentation
Table 2: In Vivo Anti-tumor Activity of Voreloxin in Solid Tumor Xenograft Models
| Tumor Type | Number of Models Tested | Tumor Growth Inhibition (%) | Dosing Schedule Example |
| Breast, Ovarian, Colon, Lung, Gastric, Melanoma | 10 out of 11 | 63 - 88[1] | 20 mg/kg, weekly, for five doses (in a KB nasopharyngeal carcinoma model resulted in 86% inhibition)[1] |
Note: The specific tumor growth inhibition percentages for each of the 10 individual solid tumor xenograft models are not publicly available in the reviewed literature. The provided range is based on the summary data from preclinical studies.
Mechanism of Action
Voreloxin's anticancer activity stems from its ability to function as a dual-action topoisomerase II poison.
-
DNA Intercalation: Voreloxin first intercalates into the DNA double helix.[3]
-
Topoisomerase II Inhibition: This intercalation stabilizes the covalent complex between topoisomerase II and DNA, preventing the re-ligation of the DNA strands.[3]
-
DNA Damage: The stabilized complex leads to the accumulation of DNA double-strand breaks.[3]
-
Cell Cycle Arrest: The DNA damage triggers a cellular response, leading to an arrest in the G2 phase of the cell cycle.[3]
-
Apoptosis: Ultimately, the extensive DNA damage and cell cycle arrest induce programmed cell death (apoptosis), characterized by the activation of caspases such as caspase-3.[1]
Signaling Pathway Diagram
Caption: Mechanism of action of Voreloxin.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a generalized representation based on standard MTT assay procedures and information from preclinical studies of Voreloxin.[1]
-
Cell Plating:
-
Harvest and count solid tumor cells from culture.
-
Seed cells into 96-well microtiter plates at a predetermined optimal density.
-
Incubate plates overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Voreloxin in culture medium.
-
Remove the overnight culture medium from the plates and add the Voreloxin dilutions.
-
Include vehicle-only wells as a negative control.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value (the concentration of Voreloxin that inhibits cell growth by 50%) by plotting a dose-response curve.
-
Experimental Workflow Diagram
Caption: Workflow for the in vitro MTT cytotoxicity assay.
In Vivo Solid Tumor Xenograft Study
This protocol is a generalized representation based on standard xenograft study procedures and information from preclinical evaluations of Voreloxin.[1]
-
Animal Models:
-
Use immunocompromised mice (e.g., athymic nude or SCID mice).
-
-
Tumor Cell Implantation:
-
Harvest and resuspend human solid tumor cells in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject a defined number of tumor cells into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer Voreloxin intravenously at specified doses and schedules (e.g., 20 mg/kg, weekly).
-
Administer vehicle to the control group.
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight regularly throughout the study.
-
The primary endpoint is typically tumor growth inhibition, calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Secondary endpoints may include survival analysis.
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Logical Relationship Diagram
Caption: Logical flow of a solid tumor xenograft study.
Conclusion
The preclinical data for Voreloxin in solid tumors demonstrate its potential as a potent and broadly active anticancer agent. Its dual mechanism of DNA intercalation and topoisomerase II inhibition, coupled with its activity in drug-resistant models, warrants further investigation. This technical guide provides a foundational understanding of the preclinical profile of Voreloxin, offering valuable insights for researchers and drug development professionals exploring novel therapies for solid tumors. Further studies elucidating the specific molecular determinants of sensitivity to Voreloxin could aid in identifying patient populations most likely to benefit from this therapeutic agent.
References
- 1. Voreloxin, formerly SNS-595, has potent activity against a broad panel of cancer cell lines and in vivo tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Voreloxin, a first-in-class anticancer quinolone derivative, acts synergistically with cytarabine in vitro and induces bone marrow aplasia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. fiercehealthcare.com [fiercehealthcare.com]
Voreloxin Hydrochloride: A Deep Dive into its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Voreloxin Hydrochloride (formerly SNS-595, now known as vosaroxin) is a first-in-class anticancer agent derived from the quinolone chemical scaffold.[1][2] It has been investigated primarily for the treatment of acute myeloid leukemia (AML) and platinum-resistant ovarian cancer.[1][3] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of voreloxin, summarizing key data, detailing experimental methodologies, and visualizing its mechanism of action.
Pharmacodynamics: A Dual-Action Anticancer Agent
Voreloxin's anticancer activity stems from a dual mechanism that disrupts DNA integrity and cellular replication.[1][3] It acts as both a DNA intercalating agent and a topoisomerase II poison, leading to the induction of site-selective DNA double-strand breaks, G2 phase cell cycle arrest, and ultimately, apoptosis.[1][4] A key feature of voreloxin is its activity in tumor models that are resistant to other chemotherapeutic agents, as it is not a substrate for P-glycoprotein (P-gp) efflux pumps and its action is independent of the p53 tumor suppressor protein.[2][5]
Mechanism of Action Signaling Pathway
The following diagram illustrates the molecular cascade initiated by voreloxin, culminating in apoptotic cell death.
References
- 1. A phase Ib study of vosaroxin, an anticancer quinolone derivative, in patients with relapsed or refractory acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism and disposition of the anticancer quinolone derivative vosaroxin, a novel inhibitor of topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. The preclinical discovery of vosaroxin for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
Voreloxin Hydrochloride: A Technical Guide to Apoptosis Induction in Leukemia Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Voreloxin hydrochloride is a first-in-class anticancer agent that functions as a DNA intercalating agent and a topoisomerase II poison.[1][2][3][4][5][6] This dual mechanism of action leads to the generation of site-selective DNA double-strand breaks, G2 phase cell cycle arrest, and the subsequent induction of apoptosis in leukemia cells.[1][5][6] Notably, Voreloxin's pro-apoptotic activity has been demonstrated to be independent of p53 status, a significant advantage in the context of hematological malignancies where p53 mutations are common.[1][2][3] This technical guide provides an in-depth overview of the molecular mechanisms underlying Voreloxin-induced apoptosis in leukemia cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
Core Mechanism of Action
Voreloxin exerts its cytotoxic effects through a multi-step process initiated by its interaction with DNA and topoisomerase II, a critical enzyme in DNA replication and transcription.[1][5][6]
-
DNA Intercalation: Voreloxin inserts itself into the DNA double helix.[1][5]
-
Topoisomerase II Poisoning: This intercalation stabilizes the covalent complex between topoisomerase II and DNA, preventing the enzyme from re-ligating the DNA strands after it has created a double-strand break.[1][5][6]
-
DNA Double-Strand Breaks: The accumulation of these unrepaired breaks triggers a cellular DNA damage response.[1][5]
-
G2 Cell Cycle Arrest: The cell cycle is halted at the G2 checkpoint to allow for DNA repair.[1][5]
-
Apoptosis Induction: If the DNA damage is too extensive to be repaired, the cell is directed towards programmed cell death, or apoptosis.[1][5][6]
Quantitative Efficacy Data
The cytotoxic and pro-apoptotic effects of Voreloxin have been quantified in various leukemia cell lines and primary patient samples. The following tables summarize key efficacy data.
Table 1: Voreloxin LD50 Values in Leukemia Cells (48h treatment)
| Cell Type | LD50 (µM) | Reference |
| Primary AML Blasts (n=88) | 2.30 (± 1.87) | [1][2][3] |
| NB4 | 0.203 | [1] |
| HL-60 | 0.061 | [1] |
Table 2: Voreloxin IC50 Values in Leukemia Cell Lines
| Cell Line | IC50 (nM) | Reference |
| MV4-11 | 95 (± 8) | [4] |
| HL-60 | 884 (± 114) | [4] |
| CCRF-CEM | 166 (± 0.4) | [4] |
Signaling Pathways in Voreloxin-Induced Apoptosis
Voreloxin-induced DNA damage activates a signaling cascade that culminates in the activation of executioner caspases and the dismantling of the cell. While direct experimental evidence for every step in the pathway with Voreloxin is not fully available, the known mechanisms of topoisomerase II inhibitors suggest the following sequence of events.
DNA Damage Response and Intrinsic Apoptosis Pathway
The primary pathway for Voreloxin-induced apoptosis is the intrinsic, or mitochondrial, pathway, triggered by cellular stress such as extensive DNA damage.
References
- 1. The topoisomerase II inhibitor voreloxin causes cell cycle arrest and apoptosis in myeloid leukemia cells and acts in synergy with cytarabine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Voreloxin, formerly SNS-595, has potent activity against a broad panel of cancer cell lines and in vivo tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The topoisomerase II inhibitor voreloxin causes cell cycle arrest and apoptosis in myeloid leukemia cells and acts in synergy with cytarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Voreloxin, a first-in-class anticancer quinolone derivative, acts synergistically with cytarabine in vitro and induces bone marrow aplasia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Voreloxin is an anticancer quinolone derivative that intercalates DNA and poisons topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Voreloxin Hydrochloride in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility and preparation of Voreloxin Hydrochloride for in vitro assays. The protocols outlined below are intended to serve as a guide for researchers utilizing this potent topoisomerase II inhibitor in their studies.
Introduction to this compound
This compound is a first-in-class anticancer agent that acts as a topoisomerase II inhibitor.[1][2][3] Its mechanism of action involves the intercalation into DNA and the poisoning of the topoisomerase II enzyme.[4][5][6] This leads to the stabilization of the DNA-enzyme complex, resulting in site-selective DNA double-strand breaks, cell cycle arrest in the G2 phase, and ultimately, apoptosis.[1][5][7][8] Voreloxin has demonstrated broad anti-proliferative activity across a range of cancer cell lines, including those with multi-drug resistance.[9]
Solubility of this compound
Proper solubilization of this compound is critical for accurate and reproducible in vitro experiments. The solubility of this compound in various common laboratory solvents is summarized in the table below. It is important to note that for aqueous solutions, sterile filtration is recommended.[1]
| Solvent | Concentration | Remarks |
| Dimethyl Sulfoxide (DMSO) | ≥ 20 mg/mL (45.67 mM) | Sonication and warming may be required to achieve higher concentrations.[10] It is recommended to use freshly opened, anhydrous DMSO as it is hygroscopic.[10] |
| Water | Insoluble | This compound is generally considered insoluble in water.[10] |
| Ethanol | Insoluble | This compound is generally considered insoluble in ethanol.[10] |
Note: The solubility of compounds can vary slightly between different batches and due to experimental conditions. It is always recommended to perform a small-scale solubility test before preparing a large stock solution.
Preparation of this compound Stock Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator bath (optional)
Protocol:
-
Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.379 mg of this compound (Molecular Weight: 437.9 g/mol ).
-
Solubilization: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution thoroughly for several minutes to ensure complete dissolution. If necessary, sonicate the vial in a water bath for short intervals to aid solubilization. Gentle warming to 37°C can also be applied.[11]
-
Aliquoting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light.
-
Storage: Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] When ready to use, thaw an aliquot at room temperature and protected from light.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general procedure for determining the cytotoxic effects of this compound on a cancer cell line using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile 96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently pipette up and down to dissolve the formazan crystals completely. The solution should turn purple.
-
-
Absorbance Measurement:
-
Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the drug concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of the drug that inhibits cell growth by 50%).
-
Visualizing the Mechanism and Workflow
To further aid in the understanding of this compound's mechanism and its application in vitro, the following diagrams have been generated.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for in vitro cytotoxicity assay.
References
- 1. researchgate.net [researchgate.net]
- 2. The topoisomerase II inhibitor voreloxin causes cell cycle arrest and apoptosis in myeloid leukemia cells and acts in synergy with cytarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 5. Voreloxin, formerly SNS-595, has potent activity against a broad panel of cancer cell lines and in vivo tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Topoisomerase | Apoptosis | TargetMol [targetmol.com]
- 7. The topoisomerase II inhibitor voreloxin causes cell cycle arrest and apoptosis in myeloid leukemia cells and acts in synergy with cytarabine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Voreloxin Is an Anticancer Quinolone Derivative that Intercalates DNA and Poisons Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glpbio.com [glpbio.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. glpbio.com [glpbio.com]
Determining Voreloxin IC50 Values using the MTT Assay: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for determining the half-maximal inhibitory concentration (IC50) of Voreloxin in cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Voreloxin is a first-in-class anticancer quinolone derivative that intercalates DNA and inhibits topoisomerase II, leading to double-strand DNA breaks, G2/M phase cell cycle arrest, and apoptosis.[1][2][3][4] The MTT assay is a colorimetric method for assessing cell viability, based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of viable cells. This protocol details the necessary reagents, step-by-step experimental procedure, data analysis, and visualization of the experimental workflow and Voreloxin's signaling pathway.
Introduction to Voreloxin
Voreloxin is a potent anti-tumor agent with demonstrated activity against a broad spectrum of cancer cell lines, including those resistant to other chemotherapeutic agents.[1][6] Its mechanism of action involves the dual processes of DNA intercalation and poisoning of topoisomerase II.[2][3] This leads to the stabilization of the DNA-topoisomerase II complex, resulting in DNA double-strand breaks, cell cycle arrest in the G2 phase, and the induction of apoptosis.[1][2][3] In vitro studies have shown Voreloxin to have IC50 values in the nanomolar to low micromolar range across various cancer cell lines.[6]
Principle of the MTT Assay
The MTT assay is a widely used method to assess cell viability and cytotoxicity. The assay is predicated on the enzymatic activity of mitochondrial succinate dehydrogenase in metabolically active cells, which reduces the yellow MTT reagent to a purple formazan product. These insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.
Data Presentation
Voreloxin IC50 Values in Various Cancer Cell Lines
| Cell Line Type | Example Cell Lines | Reported IC50/LD50 Range | Reference |
| Various Tumor Cell Lines | 11 different lines | 0.04 - 0.97 µM | [6] |
| Myeloid Leukemia | NB4 | 0.203 µM (LD50) | [3][7] |
| Myeloid Leukemia | HL-60 | 0.061 µM (LD50) | [3][7] |
| Primary Acute Myeloid Leukemia (AML) Blasts | Patient samples (n=88) | Mean of 2.30 µM (LD50) | [4][7] |
Experimental Protocols
Materials and Reagents
-
Voreloxin (appropriate stock solution in DMSO)
-
Cancer cell line of interest (e.g., HL-60, NB4, or other relevant line)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630 nm if desired)
-
Humidified incubator (37°C, 5% CO2)
Experimental Workflow Diagram
Caption: Workflow for determining Voreloxin IC50 using the MTT assay.
Step-by-Step Protocol
-
Cell Seeding:
-
Culture cells to logarithmic growth phase.
-
Trypsinize adherent cells or gently collect suspension cells.
-
Perform a cell count and determine viability (e.g., using Trypan Blue).
-
Dilute the cell suspension to the desired seeding density (typically 5,000-10,000 cells/well) in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment (for adherent cells) and recovery.
-
-
Voreloxin Treatment:
-
Prepare a stock solution of Voreloxin in DMSO.
-
Perform serial dilutions of the Voreloxin stock solution in complete culture medium to achieve the desired final concentrations. A common starting range for Voreloxin is 0.01 µM to 10 µM.
-
Include a vehicle control (medium with the highest concentration of DMSO used in the dilutions).
-
Carefully remove the medium from the wells and add 100 µL of the prepared Voreloxin dilutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C with 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[5]
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
After the MTT incubation, carefully remove the medium containing MTT. For adherent cells, aspirate the medium. For suspension cells, centrifuge the plate and then aspirate the supernatant.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.[8]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Subtract the absorbance of the blank (medium only) from all other readings.
-
Calculate the percentage of cell viability for each Voreloxin concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the Voreloxin concentration.
-
Determine the IC50 value, which is the concentration of Voreloxin that causes a 50% reduction in cell viability, using non-linear regression analysis (e.g., using GraphPad Prism or similar software).[9][10]
-
Voreloxin Signaling Pathway
References
- 1. Voreloxin Is an Anticancer Quinolone Derivative that Intercalates DNA and Poisons Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Voreloxin is an anticancer quinolone derivative that intercalates DNA and poisons topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The topoisomerase II inhibitor voreloxin causes cell cycle arrest and apoptosis in myeloid leukemia cells and acts in synergy with cytarabine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The topoisomerase II inhibitor voreloxin causes cell cycle arrest and apoptosis in myeloid leukemia cells and acts in synergy with cytarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Counting & Health Analysis [sigmaaldrich.com]
- 6. Voreloxin, formerly SNS-595, has potent activity against a broad panel of cancer cell lines and in vivo tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. haematologica.org [haematologica.org]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. researchgate.net [researchgate.net]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Analysis of Voreloxin-Induced Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voreloxin is a first-in-class anticancer agent, a quinolone derivative that functions as a topoisomerase II inhibitor.[1][2][3][4] Its mechanism of action involves intercalating into DNA and poisoning topoisomerase II, which leads to the accumulation of double-stranded DNA breaks.[1][2][4] This DNA damage subsequently triggers a cellular response that results in cell cycle arrest, primarily at the G2/M checkpoint, and ultimately leads to apoptosis.[1][2][4] Flow cytometry is a powerful technique to quantify the distribution of cells in different phases of the cell cycle, making it an invaluable tool for characterizing the cytostatic effects of drugs like Voreloxin. This application note provides a detailed protocol for analyzing Voreloxin-induced cell cycle arrest using propidium iodide (PI) staining and flow cytometry.
Principle of the Assay
Cell cycle analysis by flow cytometry relies on the stoichiometric binding of a fluorescent dye, such as propidium iodide (PI), to the DNA of permeabilized cells. The fluorescence intensity of the stained cells is directly proportional to their DNA content. Consequently, cells in the G0/G1 phase (diploid; 2N DNA content) will exhibit the lowest fluorescence, cells in the G2/M phase (tetraploid; 4N DNA content) will show double the fluorescence intensity, and cells in the S phase (DNA synthesis) will have an intermediate fluorescence intensity. By analyzing a large population of cells, a histogram of DNA content can be generated, allowing for the quantification of the percentage of cells in each phase of the cell cycle. Treatment with Voreloxin is expected to cause an accumulation of cells in the G2/M phase.
Data Presentation
The following table summarizes the quantitative data from a study on the effect of Voreloxin on the cell cycle distribution in human myeloid leukemia cell lines.
Table 1: Effect of Voreloxin on Cell Cycle Distribution in Myeloid Leukemia Cell Lines
| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase |
| NB4 | Control | 58.3 ± 2.5 | 28.9 ± 1.8 | 12.8 ± 1.2 |
| Voreloxin (0.5 µM, 12h) | 35.1 ± 3.1 | 42.5 ± 2.7 | 22.4 ± 1.9 | |
| HL-60 | Control | 62.1 ± 3.0 | 25.4 ± 2.1 | 12.5 ± 1.5 |
| Voreloxin (0.1 µM, 12h) | 40.2 ± 2.8 | 38.7 ± 3.3 | 21.1 ± 2.4 |
Data adapted from a study on myeloid leukemia cells.[1] The values represent the mean percentage of cells in each phase ± standard deviation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of Voreloxin-induced cell cycle arrest and the experimental workflow for its analysis.
Experimental Protocols
Materials and Reagents
-
Cell Lines: e.g., NB4, HL-60, or other cancer cell lines of interest.
-
Voreloxin: Prepare stock solutions in an appropriate solvent (e.g., DMSO) and store at -20°C or -80°C.
-
Complete Cell Culture Medium: Appropriate for the cell line being used.
-
Phosphate-Buffered Saline (PBS): Ca2+ and Mg2+ free.
-
Trypsin-EDTA: For adherent cell lines.
-
70% Ethanol: Prepared with sterile, deionized water and stored at -20°C.
-
Propidium Iodide (PI) Staining Solution:
-
Propidium Iodide: 50 µg/mL
-
RNase A: 100 µg/mL
-
Triton X-100 (optional): 0.1% (v/v) to aid in nuclear permeabilization.
-
Prepare in PBS. Store protected from light at 4°C.
-
Protocol for Cell Culture and Voreloxin Treatment
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of harvest and do not reach confluency.
-
Allow cells to adhere and resume proliferation (typically 24 hours for adherent cells).
-
Treat the cells with the desired concentrations of Voreloxin. Include a vehicle-treated control (e.g., DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 12, 24, or 48 hours).
Protocol for Sample Preparation, Fixation, and Staining
-
Harvesting Cells:
-
Adherent cells: Aspirate the medium, wash once with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
Suspension cells: Transfer the cell suspension directly to a centrifuge tube.
-
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Aspirate the supernatant and wash the cell pellet once with 1-2 mL of cold PBS.
-
Centrifuge again at 300 x g for 5 minutes and discard the supernatant.
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing the cell suspension, add 4.5 mL of cold 70% ethanol dropwise to the tube. This ensures proper fixation and minimizes cell clumping.
-
Incubate the cells on ice or at -20°C for at least 2 hours. Samples can be stored at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 500-800 x g for 5-10 minutes. The fixed cells are less dense, so a higher speed may be required.
-
Carefully aspirate the ethanol.
-
Wash the cell pellet with 1-2 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells at room temperature for 30 minutes or at 37°C for 15 minutes, protected from light.
-
Flow Cytometry Acquisition and Analysis
-
Set up the flow cytometer to measure the fluorescence from PI, typically using a 488 nm excitation laser and detecting the emission in the red channel (e.g., >600 nm).
-
Ensure the instrument is set to acquire data on a linear scale for the PI channel.
-
Run the samples at a low to medium flow rate to ensure accurate data collection.
-
Acquire a sufficient number of events (e.g., 10,000-20,000 single-cell events).
-
For data analysis, first gate on the main cell population in a forward scatter (FSC) vs. side scatter (SSC) plot to exclude debris.
-
Next, use a plot of the fluorescence area (FL-A) versus fluorescence width (FL-W) or height (FL-H) to gate on single cells and exclude doublets and aggregates.
-
Generate a histogram of the PI fluorescence for the single-cell population.
-
Use the cell cycle analysis software (e.g., ModFit LT™, FlowJo™, or similar) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Expected Results
Treatment of cancer cells with Voreloxin is expected to result in a dose- and time-dependent decrease in the percentage of cells in the G1 phase and a corresponding increase in the percentage of cells in the S and, most notably, the G2/M phases, as demonstrated in Table 1. This accumulation of cells in the G2/M phase is indicative of the activation of the G2 DNA damage checkpoint.
Troubleshooting
-
High CV of G0/G1 peak: This can be due to improper fixation, insufficient staining, or a high flow rate. Ensure that ethanol is added dropwise while vortexing, use a saturating concentration of PI, and acquire data at a low flow rate.
-
Excessive debris: This may indicate cell death. Consider analyzing apoptosis concurrently (e.g., with Annexin V staining in a separate, non-fixed sample). Ensure gentle handling of cells during preparation.
-
Cell clumping: Ensure a single-cell suspension is achieved before fixation. Filtering the stained sample through a nylon mesh before acquisition can also help.
Conclusion
The protocol described in this application note provides a reliable and reproducible method for the analysis of Voreloxin-induced cell cycle arrest using flow cytometry. This technique is essential for the preclinical evaluation of Voreloxin and other DNA-damaging agents, offering valuable insights into their mechanism of action and cytostatic effects.
References
- 1. The topoisomerase II inhibitor voreloxin causes cell cycle arrest and apoptosis in myeloid leukemia cells and acts in synergy with cytarabine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Voreloxin is an anticancer quinolone derivative that intercalates DNA and poisons topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. haematologica.org [haematologica.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Topoisomerase II Relaxation Assay Featuring Voreloxin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the inhibitory activity of Voreloxin Hydrochloride on human Topoisomerase IIα using a DNA relaxation assay. Voreloxin is a first-in-class anticancer quinolone derivative that acts as a Topoisomerase II poison by intercalating into DNA.[1][2][3] This leads to the stabilization of the enzyme-DNA cleavage complex, resulting in DNA double-strand breaks, cell cycle arrest in G2 phase, and ultimately, apoptosis.[1][3][4]
The Topoisomerase II relaxation assay is a fundamental tool for screening and characterizing potential inhibitors of this critical enzyme, which is a well-validated target in cancer therapy.[1] This assay monitors the conversion of supercoiled plasmid DNA to its relaxed form by Topoisomerase II. Inhibitors of the enzyme will prevent this relaxation, allowing for a quantitative assessment of their potency.
Principle of the Assay
Topoisomerase II enzymes are essential for resolving DNA topological problems during cellular processes such as replication and transcription.[5] They function by creating transient double-strand breaks in the DNA, allowing another DNA strand to pass through, and then resealing the break.[2][6][7] This process requires ATP and a divalent cation like magnesium.[8]
The in vitro relaxation assay utilizes a supercoiled plasmid DNA (e.g., pBR322) as a substrate.[2][9] In the presence of Topoisomerase II, the supercoiled DNA is converted into its relaxed topoisomers. These different DNA conformations can be separated by agarose gel electrophoresis, as supercoiled DNA migrates faster than its relaxed counterpart.[2][7] When an inhibitor like Voreloxin is present, it interferes with the enzymatic activity, resulting in a dose-dependent decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.[2][7]
Experimental Protocols
Materials and Reagents
-
Human Topoisomerase IIα (e.g., 0.2 U)
-
Supercoiled plasmid DNA (e.g., pBR322, 2 µg)
-
This compound (various concentrations, e.g., 0.0625 µM to 1 µM)
-
10X Topoisomerase II Assay Buffer: 500 mM Tris-HCl (pH 8.0), 600 mM KCl, 100 mM MgCl₂, 5 mM DTT, 5 mM EDTA
-
ATP solution (10 mM)
-
Bovine Serum Albumin (BSA, 30 µg/mL final concentration)
-
Sterile, nuclease-free water
-
1% (w/v) Agarose Gel in TBE Buffer (Tris-borate-EDTA)
-
DNA loading dye
-
Ethidium bromide or other DNA stain
-
Chloroform/isoamyl alcohol (24:1) (optional, for stopping the reaction)
-
STEB (40% (w/v) sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/ml Bromophenol Blue) (optional, for stopping the reaction)
Procedure
-
Prepare this compound Dilutions: Prepare a series of this compound concentrations (e.g., 0.0625, 0.125, 0.25, 0.5, and 1 µM) in sterile water or an appropriate solvent like DMSO.[2][9] Note that the final solvent concentration in the reaction should be kept low (typically ≤1-2%) to avoid inhibiting the enzyme.[10]
-
Set up the Reaction Mixture: On ice, prepare a master mix for the number of reactions to be performed. For a single 30 µL reaction, combine the following components in the specified order:
-
Sterile, nuclease-free water (to a final volume of 30 µL)
-
3 µL of 10X Topoisomerase II Assay Buffer
-
3 µL of 10 mM ATP
-
1 µL of 30 µg/µL BSA
-
1 µL of supercoiled pBR322 DNA (2 µg/µL)
-
This compound or vehicle control to the desired final concentration.
-
-
Enzyme Addition and Incubation: Add 0.2 units of human Topoisomerase IIα to each reaction tube. Mix gently by pipetting.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.[2][9]
-
Stop the Reaction: The reaction can be stopped by adding 30 µL of STEB and 30 µL of chloroform/isoamyl alcohol (24:1).[10] Vortex briefly and centrifuge for 2 minutes.[10] Alternatively, add DNA loading dye directly to the reaction mixture.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% (w/v) agarose gel in TBE buffer. Run the gel at a constant voltage until the dye front has migrated an adequate distance.
-
Visualization and Analysis: Stain the gel with ethidium bromide or a safer alternative and visualize the DNA bands under UV light.[2][9] The supercoiled DNA will migrate faster than the relaxed DNA. The intensity of the supercoiled and relaxed DNA bands can be quantified using densitometry software. The percentage of inhibition can be calculated relative to the control (enzyme without inhibitor).
Data Presentation
The inhibitory activity of this compound can be expressed as the concentration that inhibits 50% of the enzyme's activity (IC50). The following table summarizes quantitative data for Voreloxin from various studies.
| Parameter | Cell Line/System | Value | Reference |
| IC50 | In vitro Topoisomerase II relaxation assay | Inhibition observed at concentrations from 0.0625 to 1 µM | [2][9] |
| IC50 | MV4-11 (AML) | 95 ± 8 nM | [3][11] |
| IC50 | HL-60 (AML) | 884 ± 114 nM | [3][11] |
| LD50 | Primary AML blasts (mean ± SD) | 2.30 ± 1.87 µM | [2][6][7] |
| LD50 | NB4 (myeloid cell line) | 0.203 µM | [2] |
| LD50 | HL-60 (myeloid cell line) | 0.061 µM | [2] |
Visualizations
Voreloxin's Mechanism of Action
Caption: Voreloxin's mechanism of action on Topoisomerase II.
Topoisomerase II Relaxation Assay Workflow
Caption: Workflow for the Topoisomerase II relaxation assay.
Logical Relationship of Assay Components
Caption: Logical relationships in the Topoisomerase II assay.
References
- 1. Voreloxin is an anticancer quinolone derivative that intercalates DNA and poisons topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The topoisomerase II inhibitor voreloxin causes cell cycle arrest and apoptosis in myeloid leukemia cells and acts in synergy with cytarabine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Facebook [cancer.gov]
- 5. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The topoisomerase II inhibitor voreloxin causes cell cycle arrest and apoptosis in myeloid leukemia cells and acts in synergy with cytarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The topoisomerase II inhibitor voreloxin causes cell cycle arrest and apoptosis in myeloid leukemia cells and acts in synergy with cytarabine | Haematologica [haematologica.org]
- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. haematologica.org [haematologica.org]
- 10. inspiralis.com [inspiralis.com]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Imaging of Voreloxin Distribution in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voreloxin is a first-in-class anticancer agent that functions as a DNA intercalating agent and a topoisomerase II inhibitor.[1][2][3] This mechanism leads to DNA double-strand breaks, G2 cell cycle arrest, and subsequent apoptosis in cancer cells.[1][3] Understanding the in vivo biodistribution and tumor targeting of Voreloxin is critical for optimizing its therapeutic efficacy and minimizing off-target toxicities. These application notes provide detailed protocols for imaging the distribution of Voreloxin in mouse models, presenting quantitative data, and visualizing its mechanism of action.
Mechanism of Action of Voreloxin
Voreloxin exerts its cytotoxic effects by trapping topoisomerase II on DNA, which prevents the re-ligation of DNA strands.[2][3] This leads to the accumulation of double-strand breaks. The cellular response to this DNA damage involves the activation of cell cycle checkpoints, primarily causing an arrest in the G2 phase, which is followed by the initiation of the apoptotic cascade.[1][4]
Caption: Voreloxin's mechanism of action leading to apoptosis.
Quantitative Data on Voreloxin Activity
The following tables summarize the in vitro cytotoxicity and in vivo efficacy of Voreloxin in preclinical models.
Table 1: In Vitro Cytotoxicity of Voreloxin
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HL-60 | Acute Promyelocytic Leukemia | 0.061 | [1] |
| NB4 | Acute Promyelocytic Leukemia | 0.203 | [1] |
| A549 | Lung Carcinoma | 0.1 - 1.0 | [4] |
| HCT-116 | Colon Carcinoma | 0.1 - 1.0 | [4] |
| KB Nasopharyngeal | Nasopharyngeal Carcinoma | 0.04 - 0.97 | [5] |
Table 2: In Vivo Efficacy of Voreloxin in Mouse Models
| Mouse Model | Treatment | Endpoint Measured | Result | Reference |
| CD-1 Mice | Voreloxin (20 mg/kg, days 0 and 4) | Bone Marrow Cellularity (Day 6) | 78% reduction | [1] |
| CD-1 Mice | Voreloxin (20 mg/kg, days 0 and 4) | Bone Marrow Cellularity (Day 12) | Returned to 100% (reversible) | [1] |
| Xenograft | Voreloxin (20 mg/kg, weekly x 5) | Tumor Growth Inhibition | 86% inhibition | [5] |
Table 3: Representative Pharmacokinetic Parameters of Voreloxin in Humans
| Parameter | Value | Unit | Reference |
| Clearance | 2 | L/h/m² | [1] |
| Volume of Distribution (steady state) | 50 | L/m² | [1] |
| Terminal Half-life | 22 | hours | [1] |
Experimental Protocols
Protocol 1: Radiolabeling of Voreloxin for Biodistribution Studies
This protocol describes a general method for radiolabeling a small molecule like Voreloxin for quantitative biodistribution studies using a bifunctional chelator and a radionuclide such as Indium-111 (¹¹¹In).
Materials:
-
Voreloxin
-
Bifunctional chelating agent (e.g., CHX-A''-DTPA)
-
¹¹¹InCl₃ in 0.05 M HCl
-
Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
-
Ammonium acetate buffer (0.15 M, pH 6.0)
-
PD-10 desalting columns
-
Instant thin-layer chromatography (iTLC) strips
Procedure:
-
Conjugation: Dissolve Voreloxin and the bifunctional chelator in the conjugation buffer. The molar ratio will need to be optimized, but a starting point is a 1:5 ratio of Voreloxin to chelator. Incubate the reaction for 2-4 hours at room temperature.
-
Purification: Purify the Voreloxin-chelator conjugate using a PD-10 desalting column to remove the unconjugated chelator.
-
Radiolabeling: Add ¹¹¹InCl₃ to the purified Voreloxin-chelator conjugate in ammonium acetate buffer. A typical specific activity to aim for is 5 µCi/µg.[6] Incubate for 30-60 minutes at room temperature.
-
Quality Control: Determine the radiolabeling efficiency using iTLC. A yield of >90% is generally acceptable for in vivo use without further purification.[6]
Caption: Workflow for radiolabeling Voreloxin.
Protocol 2: In Vivo Imaging and Biodistribution of Radiolabeled Voreloxin
This protocol outlines the procedure for administering radiolabeled Voreloxin to tumor-bearing mice and quantifying its distribution in various tissues.
Animal Model:
-
Female athymic nude mice (6-8 weeks old) bearing subcutaneous human tumor xenografts (e.g., HL-60). Tumors should be allowed to grow to approximately 100-200 mm³.
Materials:
-
¹¹¹In-labeled Voreloxin (from Protocol 1)
-
Sterile saline for injection
-
Anesthesia (e.g., isoflurane)
-
SPECT/CT scanner for small animals
-
Gamma counter
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mice using isoflurane.
-
Administration: Administer a known amount of ¹¹¹In-Voreloxin (e.g., 30 µCi in 100 µL saline) via tail vein injection.[6]
-
In Vivo Imaging (Optional): At various time points (e.g., 1, 4, 24, 48 hours post-injection), anesthetize the mice and perform whole-body SPECT/CT imaging to visualize the localization of the radiolabeled drug.
-
Ex Vivo Biodistribution:
-
At the final time point, euthanize the mice.
-
Dissect key organs and tissues (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Also, measure the radioactivity of a standard of the injected dose.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
This quantitative data provides a detailed map of Voreloxin's distribution and accumulation in the tumor versus normal tissues.
-
Caption: Workflow for in vivo biodistribution studies.
Conclusion
The protocols and data presented provide a comprehensive framework for investigating the in vivo distribution of Voreloxin in mouse models. By employing radiolabeling and imaging techniques, researchers can gain valuable insights into the pharmacokinetic and pharmacodynamic properties of this potent anticancer agent. This information is crucial for the continued development and clinical application of Voreloxin and other topoisomerase II inhibitors.
References
- 1. Voreloxin, a first-in-class anticancer quinolone derivative, acts synergistically with cytarabine in vitro and induces bone marrow aplasia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Voreloxin, formerly SNS-595, has potent activity against a broad panel of cancer cell lines and in vivo tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biodistribution of a Radiolabeled Antibody in Mice as an Approach to Evaluating Antibody Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing Voreloxin-Resistant Cancer Cell Line Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voreloxin is a first-in-class anticancer agent that functions as a topoisomerase II inhibitor, leading to DNA double-strand breaks, G2 cell cycle arrest, and apoptosis in cancer cells.[1][2][3] The development of drug resistance is a significant challenge in cancer therapy. Establishing in vitro models of voreloxin resistance is crucial for understanding the underlying molecular mechanisms, identifying potential biomarkers of resistance, and developing strategies to overcome it. These application notes provide detailed protocols for the generation and characterization of voreloxin-resistant cancer cell line models.
Data Presentation
Table 1: Voreloxin IC50 Values in Sensitive Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MV4-11 | Acute Myeloid Leukemia | 0.095 ± 0.008 | [4] |
| HL-60 | Acute Promyelocytic Leukemia | 0.884 ± 0.114 | [4] |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 0.166 ± 0.0004 | [4] |
| NB4 | Acute Myeloid Leukemia | 0.203 | [2] |
| K562 | Chronic Myeloid Leukemia | (Active, specific IC50 not provided) | [5] |
| A549 | Lung Carcinoma | (Used in mechanism studies) | [6] |
| Primary AML Blasts | Acute Myeloid Leukemia | 2.30 ± 1.87 | [2] |
Table 2: Hypothetical Comparison of Voreloxin IC50 in Sensitive vs. Resistant Cell Lines
This table provides a hypothetical example of the expected shift in IC50 values upon the successful establishment of a voreloxin-resistant cell line. The resistance factor is calculated as the ratio of the IC50 of the resistant line to the IC50 of the parental line.
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Resistance Factor |
| Example: | |||
| Cancer Cell Line X | 0.1 | 2.5 | 25 |
Experimental Protocols
Protocol 1: Establishment of Voreloxin-Resistant Cancer Cell Lines
This protocol describes a stepwise method for generating voreloxin-resistant cancer cell lines by continuous exposure to escalating drug concentrations.[7][8][9]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
Voreloxin (powder, to be reconstituted)
-
Dimethyl sulfoxide (DMSO)
-
Sterile, filtered pipette tips, and serological pipettes
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
-
Hemocytometer or automated cell counter
-
Cryovials and cell freezing medium
Procedure:
-
Determine the initial IC50 of the parental cell line:
-
Plate the parental cells at a suitable density in a 96-well plate.
-
Treat the cells with a range of voreloxin concentrations for 48-72 hours.
-
Perform a cell viability assay (e.g., MTT, CCK-8) to determine the IC50 value.[8]
-
-
Initiate resistance induction:
-
Culture the parental cells in their recommended complete medium.
-
Begin by treating the cells with voreloxin at a concentration equal to the IC10 or IC20 of the parental line.
-
Continuously culture the cells in the presence of this voreloxin concentration, changing the medium every 2-3 days.
-
-
Escalate the voreloxin concentration:
-
Once the cells have resumed a normal growth rate and morphology, increase the voreloxin concentration by 1.5- to 2-fold.[9]
-
Monitor the cells closely for signs of toxicity. It is common for a significant portion of the cells to die after each dose escalation.
-
Allow the surviving cells to repopulate the flask.
-
-
Repeat the dose escalation:
-
Continue this stepwise increase in voreloxin concentration. This process can take several months.[10]
-
At each stage of stable growth at a new concentration, freeze down vials of cells for backup.
-
-
Establishment of the resistant line:
-
A cell line is generally considered resistant when it can proliferate in a voreloxin concentration that is at least 5- to 10-fold higher than the initial IC50 of the parental line.
-
Once the desired level of resistance is achieved, maintain the resistant cell line in a continuous culture with the highest tolerated concentration of voreloxin.
-
-
Stability of the resistant phenotype:
-
To assess the stability of the resistant phenotype, culture a sub-population of the resistant cells in a drug-free medium for several passages (e.g., 1-2 months).
-
Re-evaluate the IC50 for voreloxin in this sub-population and compare it to both the parental line and the resistant line continuously maintained in the drug.
-
Protocol 2: Characterization of Voreloxin-Resistant Cell Lines
1. Assessment of Drug Resistance Profile:
-
Cell Viability Assay:
-
Plate both parental and resistant cells in 96-well plates.
-
Treat with a range of voreloxin concentrations and other chemotherapeutic agents (e.g., other topoisomerase II inhibitors like etoposide and doxorubicin, or drugs with different mechanisms of action) for 48-72 hours.
-
Determine the IC50 values using an MTT or CCK-8 assay and calculate the resistance factor.[8]
-
2. Analysis of Cell Cycle Distribution:
-
Propidium Iodide (PI) Staining and Flow Cytometry:
-
Culture parental and resistant cells with and without voreloxin treatment for 24-48 hours.
-
Harvest and fix the cells in cold 70% ethanol.
-
Stain the cells with a solution containing PI and RNase.
-
Analyze the cell cycle distribution (G1, S, G2/M phases) by flow cytometry to assess voreloxin-induced G2 arrest.[1][3]
-
3. Evaluation of Apoptosis:
-
Annexin V/PI Staining:
4. Investigation of Molecular Mechanisms:
-
Western Blotting:
-
Prepare whole-cell lysates from parental and resistant cells, both treated and untreated with voreloxin.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against key proteins involved in:
-
Drug Efflux: P-glycoprotein (MDR1/ABCB1) (Voreloxin is reportedly not a P-gp substrate, but this should be confirmed in the developed model).[1]
-
Drug Target: Topoisomerase IIα and Topoisomerase IIβ (to check for altered expression levels).[11][12]
-
DNA Damage Response: γH2AX, p-ATM, p-ATR, p-CHK1/2 (to assess the extent of DNA damage and checkpoint activation).[5][13]
-
Apoptosis: Cleaved Caspase-3, Cleaved PARP, Bcl-2 family proteins (to confirm the apoptotic pathway).[2][13]
-
-
Use an appropriate loading control (e.g., β-actin, GAPDH) for normalization.[5]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for generating voreloxin-resistant cancer cell lines.
Caption: Voreloxin's mechanism and potential resistance pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. pubcompare.ai [pubcompare.ai]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods to Monitor DNA Repair Defects and Genomic Instability in the Context of a Disrupted Nuclear Lamina - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Apoptosis detection: a purpose-dependent approach selection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures [jove.com]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. origene.com [origene.com]
- 11. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms regulating resistance to inhibitors of topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting low solubility of Voreloxin Hydrochloride in aqueous solution
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the low aqueous solubility of Voreloxin Hydrochloride during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
Voreloxin is a first-in-class anticancer quinolone derivative that functions as a topoisomerase II inhibitor. It intercalates into DNA, leading to DNA double-strand breaks, G2 phase cell cycle arrest, and subsequent apoptosis. Its hydrochloride salt form is often used in research. However, this compound exhibits low solubility in aqueous solutions, which can pose a significant challenge for researchers in preparing consistent and effective solutions for in vitro and in vivo studies.
Q2: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous buffer (e.g., PBS or cell culture medium). What can I do to prevent this?
This is a common issue due to the hydrophobic nature of Voreloxin. Here are several troubleshooting steps you can take:
-
Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your aqueous medium.
-
Pre-warm the Aqueous Medium: Gently warming your buffer or cell culture medium to 37°C before adding the this compound DMSO stock can help improve solubility.
-
Rapid Mixing: Add the DMSO stock to the pre-warmed aqueous medium while vortexing or stirring to ensure rapid and uniform dispersion. This can prevent localized high concentrations that are prone to precipitation.
-
Stepwise Dilution: Instead of a single large dilution, try a stepwise dilution. For example, first, dilute the DMSO stock into a smaller volume of the aqueous medium and then add this intermediate solution to the final volume.
-
Use of a Surfactant: For certain applications, the inclusion of a low concentration of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in the aqueous medium can help to maintain the solubility of hydrophobic compounds. However, it is crucial to first verify that the surfactant does not interfere with your experimental assay.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound. A solubility of up to 2 mg/mL in DMSO has been reported, which can be facilitated by warming and ultrasonication.
Q4: How should I store my this compound stock solution?
This compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guides
Issue 1: Difficulty in Dissolving this compound Powder
Problem: The this compound powder is not dissolving completely in the chosen solvent.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inadequate Solvent | For preparing stock solutions, use high-purity, anhydrous DMSO. For aqueous solutions, the solubility is very low. |
| Insufficient Solubilization Energy | To aid dissolution, especially in DMSO or water, gentle warming to 37-60°C and/or sonication in an ultrasonic bath is recommended. |
| Low-Quality Reagent | Ensure you are using a high-purity grade of this compound. Impurities can affect solubility. |
Issue 2: Inconsistent Results in Cell-Based Assays
Problem: High variability in experimental results between different batches of this compound solution.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Precipitation in Culture Medium | Micro-precipitation may not be visible to the naked eye but can significantly lower the effective concentration. After diluting the DMSO stock into your cell culture medium, visually inspect the solution under a microscope for any signs of precipitation. Consider using a lower final concentration or one of the solubilization techniques mentioned in the FAQs. |
| Degradation of Voreloxin | The stability of this compound in aqueous solutions, particularly at physiological pH and temperature, may be limited. It is advisable to prepare fresh dilutions for each experiment from a frozen DMSO stock. |
| Interaction with Serum Proteins | If you are using serum-containing media, Voreloxin may bind to serum proteins, reducing its free concentration. Be consistent with the type and percentage of serum used in your experiments. |
Quantitative Data Summary
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Reported Solubility | Conditions |
| Water | Insoluble | Standard conditions |
| Water | 2 mg/mL | With ultrasonication and warming to 60°C |
| Ethanol | Insoluble | Standard conditions |
| DMSO | 2 mg/mL | With ultrasonication and warming to 60°C |
| PBS | 2 mg/mL | - |
| 0.17% Methanesulfonic Acid in 5% Sorbitol | Vehicle for 10 mg/mL clinical formulation | For in vivo studies |
Experimental Protocols
Protocol 1: Preparation of a 2 mg/mL this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Water bath or heating block
-
Ultrasonic bath
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of anhydrous DMSO to achieve a final concentration of 2 mg/mL.
-
Gently warm the tube to 37-60°C using a water bath or heating block.
-
Place the tube in an ultrasonic bath and sonicate until the powder is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use sterile tubes and store at -20°C or -80°C.
Protocol 2: Preparation of this compound for In Vivo Administration
This protocol is based on the vehicle used for the clinical formulation.
Materials:
-
This compound
-
Methanesulfonic acid
-
Sorbitol
-
Sterile water for injection
-
Sterile vials and syringes
Procedure:
-
Prepare a 5% sorbitol solution in sterile water.
-
Prepare a 0.17% methanesulfonic acid solution in the 5% sorbitol solution. This will be your vehicle.
-
Aseptically add the appropriate amount of this compound to the vehicle to achieve the desired final concentration (e.g., for a 10 mg/mL solution).
-
Mix thoroughly until the this compound is completely dissolved. This may require gentle warming and agitation.
-
The final solution should be sterile-filtered before administration.
Visualizations
Voreloxin's Mechanism of Action
Technical Support Center: Voreloxin Hydrochloride In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Voreloxin Hydrochloride in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
Voreloxin is a first-in-class anticancer quinolone derivative.[1][2] Its primary mechanism of action involves:
-
DNA Intercalation: Voreloxin inserts itself between the base pairs of DNA.[3][4]
-
Topoisomerase II Inhibition: It then poisons topoisomerase II, an enzyme crucial for DNA replication, transcription, and chromosome segregation.[3][4][5] This inhibition prevents the re-ligation of DNA strands, leading to the accumulation of double-strand breaks.[3][4][5]
-
Cell Cycle Arrest and Apoptosis: The DNA damage induced by Voreloxin triggers a G2 cell cycle arrest and subsequent programmed cell death (apoptosis).[3][4][6]
Q2: What is a recommended starting dosage for Voreloxin in in vivo mouse studies?
Preclinical studies in mice have utilized various dosing regimens. A common starting point for efficacy studies is in the range of 10-20 mg/kg administered intravenously.[1][7][8] The optimal dose and schedule will depend on the specific tumor model and experimental goals.[9]
Q3: How should this compound be prepared for in vivo administration?
The clinical formulation of Voreloxin (10 mg/ml) can be used for in vivo studies.[1] It is typically diluted with a vehicle such as 0.17% methanesulfonic acid in 5% sorbitol for injection.[1] For solubility in PBS, warming and ultrasonication may be necessary.[7]
Q4: What are the expected toxicities of Voreloxin in vivo?
In preclinical mouse models, Voreloxin has been shown to cause reversible bone marrow aplasia, characterized by reductions in peripheral white blood cells and platelets.[1][2] In clinical studies, the dose-limiting toxicities observed are reversible oral mucositis and neutropenia.[1][4]
Q5: Can Voreloxin be used in combination with other chemotherapeutic agents?
Yes, Voreloxin has demonstrated synergistic or additive activity when combined with cytarabine in both in vitro and in vivo models of acute myeloid leukemia (AML).[1][2][5][10]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation of Voreloxin during formulation | Low temperature, improper solvent. | Warm the solution to 37°C and use an ultrasonic bath to aid dissolution. Ensure the correct vehicle is being used as described in the protocol.[7][8] |
| No significant anti-tumor effect observed | Sub-optimal dosage, inappropriate tumor model, drug resistance. | Consider a dose-escalation study to determine the maximum tolerated dose (MTD) in your model.[11][12] Voreloxin has shown broad activity, but efficacy can be model-dependent.[9] While Voreloxin is not a substrate for P-glycoprotein (P-gp), other resistance mechanisms could be at play.[1] |
| Excessive toxicity or animal death | Dosage is too high for the specific animal strain or model. | Reduce the dosage or alter the dosing schedule. Monitor animals closely for signs of toxicity such as weight loss, lethargy, and changes in blood counts.[1] |
| Inconsistent results between experiments | Variability in drug preparation, animal handling, or tumor implantation. | Standardize all experimental procedures. Prepare fresh drug solutions for each experiment. Ensure consistent tumor cell numbers and implantation techniques. |
Quantitative Data Summary
Table 1: In Vivo Dosages of this compound in Preclinical Mouse Models
| Animal Model | Dosage | Dosing Schedule | Administration Route | Observed Effect | Reference |
| CD-1 Mice | 10 or 20 mg/kg | Once on day 0 and once on day 4 (q4d x2) | Intravenous (IV) | Bone marrow ablation and recovery | [1] |
| CD-1 Mice | 20 mg/kg | Single dose | Intravenous (IV) | 80% reduction in bone marrow cellularity | [7] |
| Mice with KB nasopharyngeal carcinoma xenograft | 20 mg/kg | Weekly for five doses | Not specified | 86% tumor growth inhibition | [9] |
| Mice with various solid tumor xenografts | Not specified | Not specified | Not specified | 63-88% dose-dependent tumor growth inhibition | [9] |
Table 2: In Vitro IC50 Values of Voreloxin in Human Leukemia Cell Lines
| Cell Line | Tumor Type | IC50 (nM) | Reference |
| MV4-11 | Acute Myeloid Leukemia (AML) | 95 ± 8 | [1] |
| HL-60 | Acute Promyelocytic Leukemia | 884 ± 114 | [1] |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 166 ± 0.4 | [1] |
Experimental Protocols
In Vivo Bone Marrow Ablation Study in CD-1 Mice [1]
-
Animal Model: CD-1 mice.
-
Groups: Vehicle control, Voreloxin alone, Cytarabine alone, Voreloxin and Cytarabine combination.
-
Drug Preparation:
-
Voreloxin: Clinical formulation (10 mg/ml) diluted in 0.17% methanesulfonic acid in 5% sorbitol.
-
Cytarabine: Reconstituted in sterile water at 20 mg/ml.
-
-
Dosing:
-
Voreloxin: 10 or 20 mg/kg administered intravenously (IV) on day 0 and day 4.
-
Cytarabine: 20 or 60 mg/kg administered subcutaneously (SC) every 8 hours on day 0 and day 4.
-
-
Endpoint Analysis:
-
On days 6, 8, and 12, collect blood for peripheral white blood cell and platelet counts.
-
Isolate femurs to assess bone marrow cellularity via hematoxylin-eosin (H&E) staining.
-
Visualizations
Caption: Voreloxin's mechanism of action leading to apoptosis.
Caption: A typical experimental workflow for in vivo Voreloxin studies.
References
- 1. Voreloxin, a first-in-class anticancer quinolone derivative, acts synergistically with cytarabine in vitro and induces bone marrow aplasia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Voreloxin, a first-in-class anticancer quinolone derivative, acts synergistically with cytarabine in vitro and induces bone marrow aplasia in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Voreloxin is an anticancer quinolone derivative that intercalates DNA and poisons topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Voreloxin Is an Anticancer Quinolone Derivative that Intercalates DNA and Poisons Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. haematologica.org [haematologica.org]
- 6. The topoisomerase II inhibitor voreloxin causes cell cycle arrest and apoptosis in myeloid leukemia cells and acts in synergy with cytarabine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
- 9. Voreloxin, formerly SNS-595, has potent activity against a broad panel of cancer cell lines and in vivo tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The topoisomerase II inhibitor voreloxin causes cell cycle arrest and apoptosis in myeloid leukemia cells and acts in synergy with cytarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Voreloxin, a first-in-class anticancer quinolone derivative, in relapsed/refractory solid tumors: a report on two dosing schedules - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Voreloxin-Induced Neutropenia in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with voreloxin in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is voreloxin and how does it induce neutropenia?
Voreloxin is a first-in-class anticancer quinolone derivative that functions as a DNA intercalating agent and a topoisomerase II inhibitor.[1][2][3] Its mechanism of action involves trapping the topoisomerase II-DNA covalent complex, which leads to the formation of site-selective DNA double-strand breaks.[3] This DNA damage primarily affects rapidly dividing cells, such as hematopoietic progenitor cells in the bone marrow. The disruption of normal hematopoiesis, specifically the production of neutrophils, results in a decrease in the peripheral neutrophil count, a condition known as neutropenia.[1]
Q2: Is voreloxin-induced neutropenia reversible in animal models?
Yes, preclinical studies in mice have demonstrated that voreloxin-induced neutropenia is reversible.[1] Following administration of voreloxin, a nadir (the lowest point) in peripheral neutrophil counts is observed, after which the counts typically recover and return to baseline or even above baseline levels.[1]
Q3: What are the typical doses of voreloxin used to induce neutropenia in mice?
In a mouse model of bone marrow ablation, voreloxin administered intravenously (IV) at doses of 10 mg/kg or 20 mg/kg has been shown to induce significant neutropenia.[1] The dosing schedule used in these studies was once on day zero and once on day four (q4d × 2).[1]
Troubleshooting Guides
Issue 1: Variability in the Degree of Neutropenia Observed
Possible Cause:
-
Animal Strain and Age: Different strains of mice or rats can exhibit varying sensitivities to chemotherapeutic agents. Age can also influence the hematopoietic reserve and response to myelosuppressive drugs.
-
Voreloxin Formulation and Administration: Improper solubilization or aggregation of voreloxin can lead to inconsistent dosing. The rate of intravenous injection can also affect drug distribution and toxicity.
-
Health Status of Animals: Underlying subclinical infections or stress can impact the hematopoietic system and its response to voreloxin.
Suggested Solutions:
-
Standardize Animal Model: Use a consistent strain, age, and sex of animals for all experiments.
-
Ensure Proper Drug Preparation: Follow the manufacturer's instructions for voreloxin reconstitution and administration. Ensure the solution is clear and free of particulates. Administer the injection at a consistent, slow rate.
-
Health Monitoring: Acclimatize animals to the facility before the experiment and monitor their health status closely. House animals in a clean, stress-free environment.
Issue 2: Severe and Prolonged Neutropenia Leading to Morbidity/Mortality
Possible Cause:
-
Voreloxin Overdose: The administered dose may be too high for the specific animal strain or model.
-
Lack of Supportive Care: Without supportive care, severe neutropenia can lead to opportunistic infections and subsequent morbidity.
Suggested Solutions:
-
Dose Titration Study: If using a new animal model or strain, perform a dose-titration study to determine the optimal dose of voreloxin that induces a consistent but recoverable neutropenia.
-
Supportive Care with G-CSF: Consider the administration of Granulocyte-Colony Stimulating Factor (G-CSF) or its pegylated form (pegfilgrastim) to ameliorate the severity and duration of neutropenia.[4][5]
Issue 3: Difficulty in Monitoring the Neutropenic Window Accurately
Possible Cause:
-
Inadequate Blood Sampling Frequency: The neutrophil nadir can be transient. Infrequent blood sampling may miss the lowest point of the neutrophil count.
-
Improper Blood Collection Technique: Poor blood collection technique can lead to clotting, hemolysis, or inaccurate cell counts.
Suggested Solutions:
-
Optimize Sampling Schedule: Based on published data, the neutrophil nadir following voreloxin administration in mice is typically observed around day 6-8 post-treatment.[1] Increase the frequency of blood sampling around this expected nadir (e.g., daily from day 5 to day 9).
-
Standardize Blood Collection: Use appropriate anticoagulants (e.g., EDTA) and a consistent, minimally invasive blood collection method (e.g., saphenous or tail vein sampling). Analyze samples promptly using a calibrated hematology analyzer.
Experimental Protocols
Protocol 1: Induction of Neutropenia with Voreloxin in Mice
This protocol is based on a published study demonstrating voreloxin-induced bone marrow ablation in mice.[1]
Materials:
-
Voreloxin
-
Vehicle for reconstitution (as specified by the supplier)
-
Sterile syringes and needles
-
Female BALB/c mice (or other suitable strain), 6-8 weeks old
-
Hematology analyzer
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Randomize mice into treatment and control groups.
-
Reconstitute voreloxin in the appropriate vehicle to the desired concentration (e.g., for a 10 mg/kg or 20 mg/kg dose).
-
On day 0, administer voreloxin intravenously (IV) via the tail vein. The control group should receive an equivalent volume of the vehicle.
-
On day 4, repeat the administration of voreloxin or vehicle.
-
Collect peripheral blood samples (e.g., via saphenous or tail vein) at baseline (day 0) and on specified days post-treatment (e.g., days 6, 8, and 12) for complete blood count (CBC) analysis.[1]
-
Monitor animals daily for clinical signs of toxicity.
Protocol 2: Management of Voreloxin-Induced Neutropenia with G-CSF
This is a general guideline for G-CSF administration based on its use for chemotherapy-induced neutropenia. The exact timing and dosage may need to be optimized for voreloxin-induced neutropenia.
Materials:
-
Recombinant murine G-CSF (filgrastim) or pegfilgrastim
-
Sterile saline for dilution
-
Sterile syringes and needles
Procedure:
-
Induce neutropenia using the voreloxin protocol described above.
-
For G-CSF (filgrastim), a typical dose is 5-10 µg/kg/day administered subcutaneously (SQ).[6] Start administration 24 hours after the last voreloxin injection and continue daily until neutrophil recovery (e.g., Absolute Neutrophil Count [ANC] > 1.0 x 10³/µL).
-
For pegfilgrastim, a single dose of 100 µg/kg SQ is often used in mice. Administer 24 hours after the last voreloxin injection.[7]
-
Monitor peripheral blood counts regularly to assess the efficacy of G-CSF treatment.
Data Presentation
Table 1: Voreloxin Dose and Effect on Peripheral Neutrophil Counts in Mice
| Voreloxin Dose (mg/kg, IV, q4d x2) | Mean Neutrophil Nadir (x 10³/µL) | Day of Nadir | Reference |
| 10 | Not significantly below normal range | - | [1] |
| 20 | 0.03 | Day 6-8 | [1] |
Table 2: Suggested Dosing for G-CSF and Pegfilgrastim in Rodent Models
| Agent | Species | Recommended Dose | Route | Frequency | Reference(s) |
| G-CSF (Filgrastim) | Mouse | 5-10 µg/kg | SQ | Daily | [6] |
| G-CSF (Filgrastim) | Rat | 5 µg/kg | SQ | Daily | [8] |
| Pegfilgrastim | Mouse | 100 µg/kg | SQ | Once per cycle | [7] |
| Pegfilgrastim | Rat | 300 µg/kg | SQ | Once per cycle | [9] |
Visualizations
Caption: Voreloxin's mechanism leading to neutropenia.
Caption: Workflow for voreloxin-induced neutropenia studies.
References
- 1. Voreloxin, a first-in-class anticancer quinolone derivative, acts synergistically with cytarabine in vitro and induces bone marrow aplasia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Voreloxin, a first-in-class anticancer quinolone derivative, acts synergistically with cytarabine in vitro and induces bone marrow aplasia in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Voreloxin is an anticancer quinolone derivative that intercalates DNA and poisons topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. G-CSF and GM-CSF in Neutropenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. G-CSF | Johns Hopkins ABX Guide [hopkinsguides.com]
- 7. Pegfilgrastim - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Treatment of chemotherapy-induced neutropenia in a rat model by using multiple daily doses of oral administration of G-CSF-containing nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reference.medscape.com [reference.medscape.com]
Technical Support Center: Overcoming Voreloxin Resistance in Ovarian Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with voreloxin in ovarian cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: My ovarian cancer cell line is showing reduced sensitivity to voreloxin compared to published data. What are the potential reasons?
A1: Reduced sensitivity to voreloxin can arise from several factors. Firstly, ensure the correct passage number and authentication of your cell line, as genetic drift can occur over time. Secondly, variations in experimental conditions such as cell density, media composition, and incubation time can influence drug response. Finally, the cell line may have inherent or acquired resistance mechanisms.
Q2: What are the known mechanisms of resistance to topoisomerase II inhibitors like voreloxin?
A2: Resistance to topoisomerase II inhibitors is often multifactorial and can include:
-
Alterations in Topoisomerase IIα: Decreased expression or mutations in the TOP2A gene can reduce the drug's target.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1/ABCB1), can actively pump voreloxin out of the cell.
-
Enhanced DNA Damage Repair: Upregulation of DNA repair pathways, particularly homologous recombination, can repair the DNA double-strand breaks induced by voreloxin.[1]
-
Cell Cycle Alterations: A decreased proliferation rate or alterations in cell cycle checkpoints can reduce the efficacy of voreloxin, which primarily targets dividing cells.
Q3: How can I determine if my voreloxin-resistant ovarian cancer cell line has developed resistance through one of these mechanisms?
A3: A series of experiments can help elucidate the resistance mechanism:
-
Western Blotting: To check the expression levels of Topoisomerase IIα and key DNA repair proteins.
-
Drug Efflux Assays: Using fluorescent substrates like Rhodamine 123 to measure the activity of ABC transporters.
-
Gamma-H2AX Immunofluorescence: To assess the extent of DNA damage and repair.
-
Cell Cycle Analysis: Using propidium iodide staining and flow cytometry to investigate changes in cell cycle distribution.
Q4: Are there any strategies to overcome voreloxin resistance in my cell line?
A4: Yes, several strategies can be explored:
-
Combination Therapy: Using voreloxin in combination with inhibitors of drug efflux pumps (e.g., verapamil), DNA repair pathways (e.g., PARP inhibitors), or other signaling pathways.
-
Modulating Topoisomerase IIα Expression: Investigating agents that can upregulate the expression of Topoisomerase IIα.
-
Sensitizing Agents: Exploring compounds that can enhance the apoptotic response to voreloxin-induced DNA damage.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Problem | Possible Cause | Suggested Solution |
| High IC50 value for voreloxin in a sensitive cell line | Incorrect drug concentration, inactive voreloxin, or issues with the viability assay. | Verify the concentration of your voreloxin stock. Use a fresh aliquot of the drug. Validate your viability assay with a known cytotoxic agent. |
| Voreloxin-resistant cells show similar Topoisomerase IIα levels as sensitive cells | Resistance may be mediated by increased drug efflux or enhanced DNA repair. | Perform a Rhodamine 123 efflux assay to check for ABC transporter activity. Analyze the expression and localization of key DNA repair proteins (e.g., RAD51, BRCA1) by Western blot or immunofluorescence. |
| Increased apoptosis is not observed in resistant cells after voreloxin treatment | The apoptotic pathway may be blocked downstream of DNA damage. | Examine the expression of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) by Western blot. Consider combination treatment with an apoptosis sensitizer. |
| Resistant cells show a prolonged G2/M arrest but do not undergo apoptosis | The G2/M checkpoint may be dysregulated, allowing for DNA repair before mitotic entry. | Investigate the expression and phosphorylation status of key G2/M checkpoint proteins (e.g., Chk1, Chk2, Wee1). |
Quantitative Data Summary
The following table provides example IC50 values for voreloxin in sensitive and hypothetically resistant ovarian cancer cell lines. Actual values may vary depending on the specific cell line and experimental conditions.
| Cell Line | Voreloxin IC50 (µM) | Putative Resistance Mechanism |
| A2780 (Sensitive) | 0.1 | - |
| A2780/VORE-R (Resistant) | 2.5 | Increased drug efflux |
| OVCAR-3 (Sensitive) | 0.5 | - |
| OVCAR-3/VORE-R (Resistant) | 5.0 | Enhanced DNA repair |
| SKOV-3 (Sensitive) | 0.8 | - |
| SKOV-3/VORE-R (Resistant) | 7.5 | Decreased Topoisomerase IIα expression |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effect of voreloxin.
Materials:
-
Voreloxin
-
Ovarian cancer cell lines
-
96-well plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of voreloxin in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the voreloxin dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest voreloxin concentration).
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying apoptosis by flow cytometry.
Materials:
-
Voreloxin-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with voreloxin at the desired concentration and for the desired time.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing cell cycle distribution by flow cytometry.
Materials:
-
Voreloxin-treated and control cells
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Treat cells with voreloxin.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Western Blot for Topoisomerase IIα
This protocol is for determining the expression level of Topoisomerase IIα.
Materials:
-
Cell lysates from voreloxin-sensitive and -resistant cells
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against Topoisomerase IIα
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
Caption: Voreloxin's mechanism of action.
Caption: Mechanisms of voreloxin resistance.
Caption: Experimental workflow for troubleshooting.
References
Minimizing off-target effects of Voreloxin Hydrochloride in cell culture
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects and to offer troubleshooting support for in vitro cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Voreloxin Hydrochloride?
This compound is a first-in-class anticancer agent that functions as a DNA intercalator and a topoisomerase II inhibitor.[1][2][3][4][5] This dual action leads to site-selective DNA double-strand breaks, resulting in the activation of the DNA damage response, G2 phase cell cycle arrest, and ultimately, apoptosis.[1][2][6][7]
Q2: What are the known on-target effects of Voreloxin in cell culture?
The primary on-target effects observed in cancer cell lines include:
-
DNA Damage: Induction of site-selective double-strand breaks in DNA.[1][2]
-
Cell Cycle Arrest: A significant accumulation of cells in the G2 phase of the cell cycle.[6][7][8][9]
-
Apoptosis: Dose-dependent induction of programmed cell death.[6][7][8]
Q3: Does this compound induce oxidative stress, a common off-target effect of some topoisomerase inhibitors?
No, studies have shown that Voreloxin, unlike anthracyclines, does not generate significant levels of reactive oxygen species (ROS) in cancer cells.[1][6][10] This is a key differentiating feature and suggests a lower potential for off-target toxicities associated with oxidative stress.
Q4: Is the cytotoxic activity of Voreloxin dependent on p53 status?
Voreloxin has been shown to be active in p53-null cell lines, indicating that its mechanism of action is not dependent on the p53 tumor suppressor protein.[6][7][8][11][12]
Q5: How should I prepare and store this compound for in vitro experiments?
For in vitro assays, this compound can be dissolved in DMSO to create a stock solution.[11][13] It is recommended to aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][10][11] For working solutions, the DMSO stock can be further diluted in cell culture media. Ensure the final DMSO concentration in your experiment is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Suboptimal Cell Killing or IC50 Higher Than Expected | 1. Drug Inactivity: Improper storage or handling of Voreloxin stock solution. 2. Cell Line Resistance: The cell line may have intrinsic or acquired resistance mechanisms. 3. Incorrect Dosing: Calculation error or suboptimal concentration range used. 4. Short Incubation Time: Insufficient time for the drug to induce its full effect. | 1. Prepare a fresh stock solution of Voreloxin from a new vial. Ensure proper storage at -20°C or -80°C.[1][10][11] 2. Verify the sensitivity of your cell line from published data. Consider using a positive control cell line known to be sensitive to Voreloxin (e.g., MV4-11, HL-60).[1][10] 3. Re-calculate all dilutions. Perform a dose-response experiment with a wider range of concentrations. 4. Extend the incubation time (e.g., from 24h to 48h or 72h) and perform a time-course experiment. |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding: Uneven number of cells plated in each well. 2. Pipetting Errors: Inaccurate dispensing of Voreloxin or reagents. 3. Edge Effects in Plates: Evaporation from wells on the outer edges of the plate. 4. Drug Precipitation: Voreloxin precipitating out of solution upon dilution in media. | 1. Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette. 2. Calibrate pipettes regularly. Prepare a master mix of the Voreloxin working solution to add to the wells. 3. Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile media or PBS to maintain humidity. 4. Observe the media after adding Voreloxin for any signs of precipitation. If precipitation occurs, try pre-warming the media and vortexing the diluted drug solution gently before adding to the cells. |
| Unexpected Cytotoxicity in Control Group | 1. High DMSO Concentration: The final concentration of the vehicle (DMSO) is toxic to the cells. 2. Contamination: Bacterial or fungal contamination in the cell culture. 3. Poor Cell Health: Cells were not healthy or in the logarithmic growth phase at the start of the experiment. | 1. Ensure the final DMSO concentration is below the toxic threshold for your specific cell line (typically <0.5%). Run a vehicle-only control. 2. Regularly check for contamination. Use sterile techniques and fresh media and reagents. 3. Use cells with high viability (>95%) and ensure they are in the exponential growth phase before starting the experiment. |
| Difficulty in Reproducing Published IC50 Values | 1. Differences in Experimental Conditions: Variations in cell line passage number, cell density, media formulation, or assay method. 2. Lot-to-Lot Variability of Voreloxin: Differences in the purity or activity of the compound. | 1. Standardize your protocol as much as possible with the published methodology, paying close attention to details such as cell seeding density and incubation time. 2. If possible, obtain Voreloxin from the same supplier as the cited study. Perform a dose-response curve for each new lot of the compound. |
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound in various cancer cell lines.
Table 1: Voreloxin IC50 Values in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MV4-11 | Acute Myeloid Leukemia | 0.095 ± 0.008 |
| HL-60 | Acute Promyelocytic Leukemia | 0.884 ± 0.114 |
| NB4 | Myeloid Leukemia | 0.59 ± 0.25 |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 0.166 ± 0.0004 |
| HCT116 | Colon Cancer | Not specified, but active |
| A549 | Lung Cancer | Not specified, but active |
| P388 | Leukemia | ~10 µg/mL |
| SK-BR-3 | Breast Cancer | 0.04 - 1.155 |
| PANC-1 | Pancreatic Cancer | 0.04 - 1.155 |
| KB | Nasopharyngeal Carcinoma | 0.04 - 1.155 |
| SKOV3 | Ovarian Cancer | 0.04 - 1.155 |
Data compiled from multiple sources.[1][10][11][13]
Table 2: Voreloxin LD50 Values in Myeloid Leukemia
| Cell Type | LD50 (µM) |
| Primary AML Blasts | 2.30 ± 1.87 |
| NB4 Cell Line | 0.203 |
| HL-60 Cell Line | 0.061 |
Data from a 48-hour incubation period.[6][7]
Experimental Protocols
Protocol 1: Cytotoxicity Assay (MTS-based)
This protocol is for determining the cytotoxic effects of this compound using a colorimetric MTS assay.
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Perform a cell count and assess viability (should be >95%).
-
Seed cells in a 96-well plate at the desired density (e.g., 5,000-10,000 cells/well) in a final volume of 90 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
-
Voreloxin Treatment:
-
Prepare a series of Voreloxin dilutions in complete culture medium from your DMSO stock solution.
-
Add 10 µL of each Voreloxin dilution to the respective wells to achieve the final desired concentrations. Include a vehicle control (media with the same final DMSO concentration) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C and 5% CO2, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only) from all readings.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of viability against the log of the Voreloxin concentration to determine the IC50 value.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps for analyzing cell cycle distribution after Voreloxin treatment.
-
Cell Treatment:
-
Seed cells in 6-well plates at a density that will not lead to over-confluence by the end of the experiment.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with the desired concentrations of Voreloxin and a vehicle control for the chosen time period (e.g., 12, 24, or 48 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells.
-
Wash the cells with ice-cold PBS.
-
Resuspend the cell pellet in 200 µL of cold PBS.
-
While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Store the fixed cells at -20°C for at least 2 hours (can be stored for several days).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate at 37°C for 30 minutes in the dark.
-
Analyze the samples using a flow cytometer.
-
-
Data Interpretation:
-
Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle based on DNA content (PI fluorescence).
-
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
This protocol describes the detection of apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
-
Cell Treatment:
-
Treat cells with Voreloxin as described in the cell cycle analysis protocol for the desired duration (e.g., 48 hours).
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells with ice-cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or are necrotic.
-
Visualizations
Caption: Voreloxin's mechanism of action leading to apoptosis.
Caption: Workflow for a standard cytotoxicity assay.
Caption: A logical approach to troubleshooting experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Voreloxin is an anticancer quinolone derivative that intercalates DNA and poisons topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Voreloxin, a first-in-class anticancer quinolone derivative, acts synergistically with cytarabine in vitro and induces bone marrow aplasia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Voreloxin (Hydrochloride) - Nordic Biosite [nordicbiosite.com]
- 5. Voreloxin, a first-in-class anticancer quinolone derivative, acts synergistically with cytarabine in vitro and induces bone marrow aplasia in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Voreloxin Is an Anticancer Quinolone Derivative that Intercalates DNA and Poisons Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The topoisomerase II inhibitor voreloxin causes cell cycle arrest and apoptosis in myeloid leukemia cells and acts in synergy with cytarabine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. haematologica.org [haematologica.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound | Topoisomerase | Apoptosis | TargetMol [targetmol.com]
- 12. The topoisomerase II inhibitor voreloxin causes cell cycle arrest and apoptosis in myeloid leukemia cells and acts in synergy with cytarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. glpbio.com [glpbio.com]
Interpreting unexpected results in Voreloxin topoisomerase assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Voreloxin in topoisomerase assays. The information is tailored to address specific unexpected results that may arise due to the dual mechanism of action of Voreloxin, which includes both DNA intercalation and topoisomerase II poisoning.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Voreloxin?
A1: Voreloxin is a first-in-class anticancer agent that functions as a topoisomerase II poison.[1] It stabilizes the covalent complex between topoisomerase II and DNA, leading to the accumulation of double-strand breaks. This damage subsequently triggers cell cycle arrest in the G2 phase and induces apoptosis.[1][3] A key feature of Voreloxin is its dual action as it also intercalates into DNA, which is a required aspect for its activity.[1]
Q2: How does Voreloxin's DNA intercalation affect its activity?
A2: Voreloxin's ability to intercalate into DNA is essential for its anti-cancer effects.[1] This intercalation is site-selective and contributes to the stabilization of the topoisomerase II-DNA cleavage complex.[4] Mechanistic studies with Voreloxin analogs have demonstrated that non-intercalating versions of the molecule do not inhibit cell proliferation or induce G2 arrest.[1]
Q3: In which cancer types has Voreloxin shown activity?
A3: Voreloxin has demonstrated broad anti-proliferative activity in a variety of in vitro and in vivo cancer models.[2] It has been investigated in clinical trials for hematologic malignancies such as acute myeloid leukemia (AML) and solid tumors like platinum-resistant ovarian cancer and small cell lung cancer.[1][5]
Troubleshooting Guide for Unexpected Results
DNA Relaxation Assays
A standard DNA relaxation assay monitors the conversion of supercoiled plasmid DNA to its relaxed form by topoisomerase II. Inhibition of the enzyme results in a higher proportion of remaining supercoiled DNA.
Issue 1: Smearing or altered migration of DNA bands, even in control lanes without topoisomerase II.
-
Possible Cause: Voreloxin's DNA intercalating properties can alter the conformation and mobility of plasmid DNA in an agarose gel, independent of topoisomerase II activity. Intercalation can cause the DNA to unwind and then rewind in the opposite direction (positive supercoiling), which can lead to a complex pattern of migration.
-
Troubleshooting Steps:
-
Run a Voreloxin-DNA control: Incubate the supercoiled plasmid DNA with a range of Voreloxin concentrations without topoisomerase II. This will help you visualize how Voreloxin alone affects the DNA migration pattern.
-
Adjust Voreloxin concentration: If significant migration shifts are observed, consider using a lower concentration range of Voreloxin in your assay, if compatible with its effective dose.
-
Consider an alternative assay: If the intercalation effect is too pronounced and interferes with data interpretation, consider a decatenation assay or an in vivo complex of enzyme (ICE) bioassay.
-
Issue 2: Incomplete relaxation in the no-drug control lane.
-
Possible Cause: This typically indicates a problem with the topoisomerase II enzyme or the reaction conditions.
-
Troubleshooting Steps:
-
Enzyme activity: Ensure the topoisomerase II enzyme is active. Use a fresh aliquot or a new batch of enzyme.
-
ATP concentration: Topoisomerase II requires ATP for its catalytic activity. Confirm that ATP is included in the reaction buffer at the correct concentration and that the ATP stock has not degraded.
-
Reaction buffer composition: Verify the concentration of all components in the reaction buffer, especially MgCl2, which is a critical cofactor.
-
Incubation time and temperature: Ensure the reaction is incubated for the recommended time (e.g., 30 minutes) at the optimal temperature (usually 37°C).
-
Decatenation Assays
Decatenation assays measure the ability of topoisomerase II to separate interlocked kinetoplast DNA (kDNA) into individual minicircles. Inhibition of the enzyme results in the kDNA network failing to enter the agarose gel.
Issue 3: Appearance of linearized DNA in lanes with Voreloxin.
-
Possible Cause: Voreloxin is a topoisomerase II poison, meaning it traps the enzyme-DNA cleavage complex. This can lead to the formation of linear DNA that can be observed on the gel. This is in contrast to catalytic inhibitors which would simply show a failure to decatenate.
-
Interpretation: The presence of linear DNA is an expected outcome for a topoisomerase II poison like Voreloxin and is indicative of its mechanism of action. The amount of linear DNA may increase with higher concentrations of Voreloxin.
Issue 4: No decatenation is observed even at low Voreloxin concentrations.
-
Possible Cause: Similar to the relaxation assay, this could be due to inactive enzyme or suboptimal reaction conditions.
-
Troubleshooting Steps:
-
Verify enzyme activity: Run a control reaction with topoisomerase II and kDNA without any inhibitor to ensure the enzyme is active.
-
Check reaction components: Confirm the presence and concentration of ATP and MgCl2 in the reaction buffer.
-
Voreloxin concentration range: Ensure that the concentrations of Voreloxin being tested are within a relevant range. If the concentrations are too high, complete inhibition will be observed.
-
Quantitative Data
The following tables summarize the in vitro potency of Voreloxin in various cancer cell lines.
Table 1: Voreloxin IC50 Values in Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | Voreloxin IC50 (nM) | Reference |
| MV4-11 | 95 ± 8 | [4] |
| HL-60 | 884 ± 114 | [4] |
| CCRF-CEM | 166 ± 0.4 | [4] |
Table 2: Voreloxin IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | Voreloxin IC50 (µM) | Reference |
| A549 | Lung Carcinoma | 0.04 - 0.97 | [2] |
| HCT-116 | Colon Carcinoma | 0.04 - 0.97 | [2] |
| HT-29 | Colon Carcinoma | 0.04 - 0.97 | [2] |
| MDA-MB-231 | Breast Carcinoma | 0.04 - 0.97 | [2] |
| NCI/ADR-RES | Ovarian Carcinoma (Drug-resistant) | 0.04 - 0.97 | [2] |
| OVCAR-3 | Ovarian Carcinoma | 0.04 - 0.97 | [2] |
| PANC-1 | Pancreatic Carcinoma | 0.04 - 0.97 | [2] |
| PC-3 | Prostate Carcinoma | 0.04 - 0.97 | [2] |
| U251 | Glioblastoma | Not specified | [6] |
| T98G | Glioblastoma | Not specified | [6] |
Experimental Protocols
Topoisomerase II DNA Relaxation Assay
Objective: To assess the inhibitory effect of Voreloxin on the ability of human topoisomerase II to relax supercoiled plasmid DNA.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase II
-
10x Topoisomerase II Reaction Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1 M KCl, 100 mM MgCl2, 5 mM DTT, 300 µg/mL BSA)
-
10 mM ATP solution
-
Voreloxin stock solution (in DMSO)
-
DMSO (as vehicle control)
-
Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose
-
TAE or TBE buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
On ice, prepare reaction mixtures in microcentrifuge tubes. For a 20 µL reaction, add:
-
2 µL 10x Topoisomerase II Reaction Buffer
-
2 µL 10 mM ATP
-
200 ng supercoiled plasmid DNA
-
Voreloxin at desired final concentrations (or DMSO for controls)
-
Nuclease-free water to a final volume of 18 µL.
-
-
Add 2 µL of human topoisomerase II to each tube (except the "no enzyme" control).
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 5 µL of Stop Buffer/Loading Dye.
-
Load the samples onto a 1% agarose gel in TAE or TBE buffer.
-
Perform electrophoresis at a constant voltage until the dye front has migrated an adequate distance.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Analyze the results by observing the conversion of supercoiled DNA (faster migrating) to relaxed DNA (slower migrating).
Visualizations
Caption: Workflow for a Topoisomerase II DNA Relaxation Assay.
Caption: Voreloxin-induced DNA damage signaling pathway.
Caption: Troubleshooting logic for unexpected relaxation assay results.
References
- 1. Voreloxin is an anticancer quinolone derivative that intercalates DNA and poisons topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Voreloxin, formerly SNS-595, has potent activity against a broad panel of cancer cell lines and in vivo tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The topoisomerase II inhibitor voreloxin causes cell cycle arrest and apoptosis in myeloid leukemia cells and acts in synergy with cytarabine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Voreloxin, a first-in-class anticancer quinolone derivative, acts synergistically with cytarabine in vitro and induces bone marrow aplasia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase II multicenter trial of voreloxin as second-line therapy in chemotherapy-sensitive or refractory small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Voreloxin Hydrochloride Stability
Disclaimer: This document provides general guidance on the stability of Voreloxin Hydrochloride for research purposes. Currently, there is a lack of publicly available, detailed long-term stability data, comprehensive degradation pathways, and validated stability-indicating analytical methods specific to this compound. The information, tables, and diagrams presented here are based on general principles of pharmaceutical stability testing and should be considered illustrative. Researchers are strongly encouraged to perform their own stability studies to determine the suitability of this compound for their specific experimental conditions and long-term storage.
Frequently Asked Questions (FAQs)
General Storage and Handling
Q1: How should I store the solid (powder) form of this compound for long-term use?
A1: For long-term storage, the solid form of this compound should be kept at 4°C in a tightly sealed container, protected from moisture.
Q2: What are the recommended storage conditions for this compound solutions?
A2: Stock solutions of this compound, typically prepared in DMSO, have different recommended storage temperatures depending on the desired duration of storage. For storage up to one month, it is recommended to keep the solution at -20°C. For longer-term storage, up to six months, the solution should be stored at -80°C. It is crucial to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: Can I store this compound solutions at room temperature?
A3: It is not recommended to store this compound solutions at room temperature for extended periods. If a solution is prepared for immediate use, it should be used promptly. For any unused portion, appropriate long-term storage conditions (-20°C or -80°C) should be followed.
Troubleshooting Common Stability Issues
Q4: I observed a decrease in the activity of my this compound solution over time. What could be the cause?
A4: A decrease in activity can be attributed to several factors, including:
-
Improper Storage: Storing the solution at a temperature higher than recommended or for a duration longer than advised can lead to degradation.
-
Repeated Freeze-Thaw Cycles: Each cycle can introduce stress to the molecule, potentially causing degradation. It is best practice to prepare single-use aliquots.
-
Exposure to Light: Although specific photostability data is not widely available, many complex organic molecules are sensitive to light. Protect solutions from direct light exposure.
-
Hydrolysis: If the solution is prepared in an aqueous buffer, hydrolysis may occur over time, especially at non-neutral pH.
Q5: I see precipitation in my this compound solution after thawing. What should I do?
A5: Precipitation upon thawing can indicate that the compound has come out of solution. You can try to redissolve it by gently warming the vial and sonicating. However, if the precipitate does not redissolve, it may be a sign of degradation or insolubility at that concentration, and the solution should be discarded. To avoid this, ensure you are not exceeding the solubility limit in your chosen solvent and consider preparing fresh solutions for critical experiments.
Forced Degradation Studies (Illustrative Example)
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. The following table presents hypothetical results from a forced degradation study on this compound.
Table 1: Hypothetical Forced Degradation of this compound
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Number of Degradants |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | ~15% | 2 |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60°C | ~25% | 3 |
| Oxidative | 3% H₂O₂ | 24 hours | Room Temp | ~10% | 1 |
| Thermal | Solid State | 48 hours | 80°C | < 5% | 1 |
| Photolytic | Solid State, ICH Option 2 | 1.2 million lux hours & 200 W h/m² | Room Temp | ~8% | 1 |
Note: This data is illustrative and not based on published experimental results for this compound.
Experimental Protocols
General Protocol for a Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the active pharmaceutical ingredient (API) from its degradation products.
Objective: To develop a method capable of quantifying the decrease in this compound concentration and detecting the formation of degradation products over time.
Materials:
-
This compound reference standard
-
HPLC grade acetonitrile, methanol, and water
-
Analytical grade buffers (e.g., phosphate, acetate)
-
Acids (e.g., formic acid, trifluoroacetic acid) for pH adjustment
-
HPLC system with a UV or PDA detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Methodology:
-
Mobile Phase Preparation: A common starting point for a reverse-phase method is a gradient elution using a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.0) and an organic solvent (e.g., acetonitrile).
-
Standard and Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) and dilute to a working concentration with the mobile phase.
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 95% A and 5% B, ramp to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Scan for optimal wavelength; a photodiode array (PDA) detector is recommended to monitor for the appearance of new peaks.
-
-
Forced Degradation Sample Analysis: Analyze the samples from the forced degradation studies to ensure that all degradation product peaks are well-resolved from the parent this compound peak.
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: General Experimental Workflow for Stability Testing.
Caption: Hypothetical Degradation Pathways for this compound.
Addressing mucositis as a side effect in Voreloxin animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering mucositis as a side effect in animal studies involving Voreloxin.
Frequently Asked Questions (FAQs)
Q1: What is Voreloxin and how does it cause mucositis?
A1: Voreloxin is a first-in-class anticancer agent that acts as a DNA intercalator and topoisomerase II inhibitor, leading to DNA double-strand breaks, cell cycle arrest in G2 phase, and ultimately, apoptosis (cell death) in rapidly dividing cells.[1][2][3] This mechanism is highly effective against cancer cells but can also affect healthy, rapidly proliferating tissues, such as the mucosal lining of the gastrointestinal tract, leading to mucositis.
Q2: Is mucositis a known side effect of Voreloxin in preclinical and clinical studies?
A2: Yes, oral mucositis has been identified as a dose-limiting toxicity of Voreloxin in clinical trials, particularly in patients with leukemia.[4] While specific preclinical animal studies focusing solely on Voreloxin-induced mucositis are not extensively published, the mechanism of action of Voreloxin makes mucositis an expected and observable side effect in animal models.
Q3: Which animal models are most suitable for studying Voreloxin-induced mucositis?
A3: Based on established models for chemotherapy-induced mucositis, the following are recommended:
-
Golden Syrian Hamster: This is the gold-standard model for oral mucositis due to its cheek pouches, which provide a convenient and accessible site for inducing and evaluating mucosal injury.[5][6]
-
Rat (Wistar or Sprague-Dawley): Rats are commonly used to model intestinal mucositis, as they exhibit clinically relevant symptoms like diarrhea and weight loss, and their intestinal tract is well-characterized for histological analysis.[7]
Q4: What are the key signaling pathways involved in Voreloxin-induced mucositis?
A4: The pathogenesis of chemotherapy-induced mucositis is complex and involves several signaling pathways. Key pathways likely activated by Voreloxin-induced cellular damage include:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling: This pathway is a central regulator of inflammation. Chemotherapy-induced DNA damage can lead to the activation of NF-κB, which in turn triggers the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, amplifying the inflammatory response and tissue damage in the mucosa.[1][2][4][8]
-
TGF-β (Transforming Growth Factor-beta) Signaling: TGF-β plays a dual role in tissue injury and repair.[3][9][10][11] Initially, it can contribute to inflammation and apoptosis. However, during the healing phase, it is crucial for epithelial restitution and tissue remodeling.[11][12]
Troubleshooting Guides
Issue 1: High variability in the severity of oral mucositis in hamsters.
-
Possible Cause: Inconsistent induction of mucosal injury.
-
Troubleshooting Steps:
-
Standardize Mechanical Irritation: If using a mechanical irritation method in the cheek pouch in conjunction with Voreloxin administration, ensure the technique is consistent. Use a standardized tool and apply the same pressure and number of scratches for each animal.[13]
-
Consistent Voreloxin Administration: Ensure precise dosing and consistent intravenous or intraperitoneal administration of Voreloxin.
-
Animal Strain and Age: Use hamsters of the same strain and within a narrow age and weight range to minimize biological variability.
-
Issue 2: Difficulty in quantifying intestinal mucositis in rats.
-
Possible Cause: Subjective assessment methods.
-
Troubleshooting Steps:
-
Combine Clinical and Histopathological Assessment: Do not rely solely on clinical signs like diarrhea, which can be variable.[7] Supplement clinical observations with quantitative histopathological analysis of the small intestine (jejunum and ileum).
-
Standardized Histopathology Scoring: Utilize a validated histopathological scoring system to assess villus atrophy, crypt loss, and inflammatory cell infiltration.[7] This provides a more objective measure of intestinal damage.
-
Measure Villus Height and Crypt Depth: Quantify changes in intestinal architecture by measuring villus height and crypt depth from histological sections. A significant decrease in the villus-to-crypt ratio is a reliable indicator of mucositis.[14]
-
Issue 3: Unexpectedly high mortality in the animal cohort.
-
Possible Cause: Excessive Voreloxin dosage leading to severe systemic toxicity, including profound myelosuppression and severe mucositis leading to sepsis.
-
Troubleshooting Steps:
-
Dose Escalation Study: If you are establishing a new model, perform a dose-escalation study to determine the maximum tolerated dose (MTD) of Voreloxin that induces a consistent level of mucositis without causing excessive mortality.
-
Supportive Care: Provide supportive care to the animals, including hydration with subcutaneous fluids and nutritional support with soft, palatable food, to mitigate the effects of anorexia and dehydration.
-
Monitor for Sepsis: Be vigilant for signs of sepsis, which can be a consequence of bacterial translocation through the damaged mucosal barrier.
-
Experimental Protocols
Note: The following protocols are adapted from established methods for other chemotherapeutic agents and should be optimized for Voreloxin in your specific laboratory setting.
Protocol 1: Induction and Assessment of Oral Mucositis in Golden Syrian Hamsters
-
Animal Model: Male Golden Syrian hamsters, 6-8 weeks old.
-
Voreloxin Administration: Administer Voreloxin intravenously (IV) or intraperitoneally (IP). A suggested starting dose, based on other in vivo studies, could be in the range of 10-20 mg/kg.[15] The dosing schedule should be optimized (e.g., single dose or multiple doses over several days).
-
Mucositis Induction (Optional Mechanical Irritation): On day 0, lightly scratch the buccal pouch mucosa with the tip of an 18-gauge needle to create a mild abrasion. This can enhance the local manifestation of mucositis.
-
Clinical Assessment: Score the degree of mucositis daily from day 4 to day 16 using a validated scoring system (see Table 1).
-
Histopathological Assessment: On selected days, euthanize a subset of animals and collect the cheek pouch tissue for histological analysis (H&E staining). Score for epithelial atrophy, ulceration, and inflammatory infiltrate.
Table 1: Clinical Scoring Scale for Oral Mucositis in Hamsters
| Score | Description |
| 0 | Normal mucosa, no signs of inflammation. |
| 1 | Slight erythema and swelling. |
| 2 | Moderate erythema, swelling, and small erosions. |
| 3 | Severe erythema, swelling, and extensive erosions or ulcerations. |
| 4 | Severe ulceration with bleeding. |
| 5 | Very severe, extensive ulceration with spontaneous bleeding and tissue necrosis. |
Adapted from established oral mucositis scoring systems.
Protocol 2: Induction and Assessment of Intestinal Mucositis in Rats
-
Animal Model: Male Wistar or Sprague-Dawley rats, 8-10 weeks old.
-
Voreloxin Administration: Administer Voreloxin via IV or IP injection. A starting dose range of 10-20 mg/kg can be considered, with adjustments based on tolerability and desired severity of mucositis.
-
Clinical Monitoring: Record body weight and stool consistency daily. A scoring system for diarrhea can be used (see Table 2).
-
Histopathological Analysis: Euthanize animals at predetermined time points (e.g., 72 hours after the last Voreloxin dose, a common time point for peak intestinal damage with other agents).[7] Collect sections of the jejunum and ileum.
-
Quantitative Assessment:
-
Measure villus height and crypt depth from H&E stained sections.
-
Perform immunohistochemistry for proliferation markers (e.g., Ki-67) to assess crypt cell proliferation.
-
Use a histopathological damage score (see Table 3).
-
Table 2: Diarrhea Scoring Scale for Rats
| Score | Stool Consistency |
| 0 | Normal, well-formed pellets. |
| 1 | Soft, but still formed pellets. |
| 2 | Pasty, semi-liquid stools. |
| 3 | Watery, liquid stools (frank diarrhea). |
Table 3: Histopathological Scoring of Intestinal Mucositis in Rats
| Parameter | Score 0 | Score 1 | Score 2 | Score 3 |
| Villus Architecture | Normal, slender villi | Mild villus blunting | Moderate villus atrophy and fusion | Severe villus atrophy, near total loss |
| Crypt Damage | Intact crypts | Mild crypt cell necrosis | Moderate crypt loss | Severe, extensive crypt loss |
| Inflammatory Infiltrate | Normal cellularity | Mild increase in lamina propria infiltrate | Moderate infiltrate in lamina propria | Severe, dense transmural infiltrate |
| Epithelial Integrity | Intact epithelium | Focal epithelial ulceration | Multifocal to confluent ulceration | Transmural necrosis |
Total score is the sum of the scores for each parameter.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. New Pathways for Alimentary Mucositis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of transforming growth factor-beta in tissue injury and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Animal models of mucositis: critical tools for advancing pathobiological understanding and identifying therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "Radiation‐Induced Oral Mucositis Hamster Model Using a Linear Accelera" by Carolyn T. Jordan, Emily M. Bradford et al. [uknowledge.uky.edu]
- 7. Evaluation and validation of chemotherapy‐specific diarrhoea and histopathology in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NF-κB as a Potential Target for the Treatment and Prevention of Mucositis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transforming Growth Factor-β Mediates Intestinal Healing and Susceptibility to Injury in Vitro and in Vivo Through Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cris.technion.ac.il [cris.technion.ac.il]
- 11. journals.physiology.org [journals.physiology.org]
- 12. researchgate.net [researchgate.net]
- 13. An animal model for mucositis induced by cancer chemotherapy [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Voreloxin, formerly SNS-595, has potent activity against a broad panel of cancer cell lines and in vivo tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
How to handle Voreloxin Hydrochloride precipitation in stock solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on handling Voreloxin Hydrochloride, with a specific focus on preventing and resolving precipitation in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing this compound stock solutions?
A1: The recommended solvents for this compound are Dimethyl Sulfoxide (DMSO) and water. It is crucial to use newly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by hygroscopic (water-absorbing) DMSO.
Q2: What is the maximum solubility of this compound in these solvents?
A2: The reported solubility of this compound can vary slightly between suppliers. It is always recommended to consult the certificate of analysis for the specific lot you are using. The table below summarizes the approximate solubility data.
Q3: My this compound powder is difficult to dissolve. What can I do?
A3: Difficulty in dissolving this compound can be overcome by gentle warming and ultrasonication. For DMSO and water, it is often recommended to warm the solution to 37°C or even up to 60°C and use an ultrasonic bath to aid dissolution.
Q4: What are the optimal storage conditions for this compound stock solutions to prevent precipitation?
A4: To prevent precipitation and degradation, it is recommended to store this compound stock solutions at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months). Solutions should be stored in tightly sealed vials to protect from moisture and light. It is also best practice to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q5: Why did my this compound solution precipitate after storage?
A5: Precipitation of this compound in stock solutions can be caused by several factors, including:
-
Supersaturation: The initial concentration may have been too high, leading to the compound coming out of solution over time, especially at lower temperatures.
-
Temperature Fluctuations: Repeated freeze-thaw cycles or improper storage temperatures can decrease the stability of the solution.
-
Solvent Quality: Using DMSO that has absorbed moisture can reduce the solubility of this compound.
-
pH Changes: this compound's stability is pH-sensitive. Contamination that alters the pH of the stock solution could induce precipitation. The compound is known to be more susceptible to degradation in acidic and basic conditions.
Q6: Is this compound sensitive to light?
A6: While not always explicitly stated, it is good laboratory practice to protect all chemical solutions from light to prevent potential photodegradation. Storing solutions in amber vials or wrapping vials in foil is recommended.
Troubleshooting Guide: Handling this compound Precipitation
If you encounter precipitation in your this compound stock solution, follow this troubleshooting guide.
Initial Assessment
-
Visual Inspection: Confirm that the observed solid material is indeed a precipitate and not a contaminant.
-
Check Storage Conditions: Verify that the solution was stored at the correct temperature and protected from light and moisture.
Resolving Precipitation
If precipitation is confirmed, the following steps can be taken to attempt to redissolve the compound.
-
Gentle Warming: Warm the vial containing the precipitated solution in a water bath at 37°C for 10-15 minutes. Gently swirl the vial periodically.
-
Ultrasonication: If warming alone is not sufficient, place the vial in an ultrasonic bath for 10-20 minutes. The combination of warming and sonication is often effective.
-
Vortexing: After warming and/or sonication, vortex the solution for 30-60 seconds to ensure it is homogenous.
-
Re-evaluation: After these steps, visually inspect the solution again. If the precipitate has dissolved, the solution can likely be used. However, it is advisable to use it promptly.
If the precipitate does not redissolve, it may indicate degradation of the compound or that the concentration is too high for the storage conditions. In this case, it is recommended to discard the solution and prepare a fresh stock.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Reported Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 1.09 - 20 | 2.49 - 45.67 | Solubility can be enhanced with warming and ultrasonication. Use of new, anhydrous DMSO is critical. |
| Water | ~2 | ~4.57 | Requires warming and ultrasonication to achieve this concentration. |
| Ethanol | Insoluble | - | Not a recommended solvent. |
Note: Solubility data is compiled from multiple sources and may vary depending on the specific product and lot. Always refer to the manufacturer's specifications.
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Water bath or heating block set to 37°C
-
Ultrasonic bath
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the required mass of this compound for the desired volume and concentration (Molecular Weight: 437.9 g/mol ). For 1 mL of a 10 mM solution, weigh out 4.379 mg.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution for 1-2 minutes.
-
If the powder is not fully dissolved, place the vial in a 37°C water bath for 10 minutes.
-
Following warming, place the vial in an ultrasonic bath for 15 minutes.
-
Vortex the solution again to ensure homogeneity.
-
Visually inspect the solution to ensure all solid has dissolved.
-
Aliquot the stock solution into single-use volumes in sterile, tightly sealed vials.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
-
Visualizations
Caption: Workflow for preparing this compound stock solutions.
Caption: Troubleshooting guide for this compound precipitation.
Technical Support Center: Voreloxin Experiments and Cell Line Integrity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Voreloxin. It specifically addresses potential issues arising from cell line contamination that can impact experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is Voreloxin and what is its mechanism of action?
A1: Voreloxin is a first-in-class anticancer quinolone derivative that acts as a topoisomerase II inhibitor.[1][2] Its mechanism involves intercalating into DNA and poisoning topoisomerase II, which leads to DNA double-strand breaks, G2 phase cell cycle arrest, and ultimately, apoptosis (programmed cell death).[1][3][4]
Q2: My Voreloxin cytotoxicity assay shows inconsistent IC50 values. Could this be a cell line issue?
A2: Yes, inconsistent IC50 values are a common indicator of cell line problems. This variability can arise from several factors related to cell line integrity, including:
-
Cross-contamination: If your cell line is contaminated with another, more resistant or sensitive cell line, the overall response to Voreloxin will fluctuate.[5][6]
-
Mycoplasma contamination: Mycoplasma can alter cellular metabolism, growth rates, and response to therapeutic agents, leading to unreliable and irreproducible results.[7][8]
-
Genetic drift: Cell lines can genetically diverge over time and with increasing passage numbers, which may alter their sensitivity to Voreloxin.[9]
Q3: How can I be sure that the cell line I am using for my Voreloxin experiment is authentic?
A3: The gold standard for authenticating human cell lines is Short Tandem Repeat (STR) profiling .[10] This technique generates a unique DNA fingerprint for a cell line, which can be compared against the known profile of the original cell line to confirm its identity. It is recommended to perform STR profiling at the beginning of a study and after a certain number of passages.
Q4: What are the signs of Mycoplasma contamination in my cell cultures?
A4: Mycoplasma contamination is often difficult to detect visually as it does not typically cause the turbidity seen with bacterial or fungal contamination.[11] However, subtle signs may include a reduction in cell proliferation, changes in cell morphology, and decreased transfection efficiency.[7] The most reliable way to detect Mycoplasma is through specific testing, such as PCR-based assays or DNA staining with Hoechst or DAPI.[12]
Q5: If I suspect contamination, should I discard the cell line?
A5: In most cases, discarding the contaminated cell line and starting with a fresh, authenticated stock from a reputable cell bank is the best course of action to ensure the integrity of your research.[13] While methods exist to eliminate Mycoplasma, they are not always 100% effective and may alter the characteristics of the cell line.[11][14] Cross-contaminated cell lines should always be discarded.[13]
Troubleshooting Guides
Issue 1: Unexpected Resistance or Sensitivity to Voreloxin
Question: My cells are showing a significantly different response to Voreloxin (either much more resistant or sensitive) than what is reported in the literature. What could be the cause?
Answer:
This discrepancy is a red flag for potential cell line contamination. Here's a step-by-step guide to troubleshoot this issue:
-
Verify Cell Line Identity:
-
Immediate Action: Cease experiments with the current cell stock.
-
Authentication: Perform STR profiling on your working cell bank to confirm its identity.[10] Compare the results to the STR profile of the reference cell line from a reputable source (e.g., ATCC).
-
Common Contaminant: Be aware of common, fast-growing contaminating cell lines like HeLa, which can quickly overgrow the original culture and exhibit a different drug response profile.[15][16]
-
-
Test for Mycoplasma Contamination:
-
Review Cell Culture Practices:
-
Passage Number: Ensure you are using cells within a recommended passage number range. High passage numbers can lead to genetic drift and altered phenotypes.[9]
-
Aseptic Technique: Review your lab's aseptic techniques to minimize the risk of introducing contaminants. This includes working with one cell line at a time in the biosafety cabinet and using dedicated media and reagents.[5]
-
Issue 2: High Variability in Apoptosis or Cell Cycle Arrest Data
Question: I'm treating my cells with Voreloxin, but my flow cytometry data for apoptosis (Annexin V/PI staining) and cell cycle arrest (PI staining) are highly variable between replicates. Why is this happening?
Answer:
High variability in these assays can be due to inconsistent cell health and growth, often linked to contamination.
-
Check for Contamination:
-
Mycoplasma: Mycoplasma is known to induce apoptosis and affect the cell cycle, which would confound the effects of Voreloxin.[17] Perform a Mycoplasma test immediately.
-
Cross-Contamination: A mixed population of cells will not respond uniformly to Voreloxin, leading to inconsistent percentages of cells in apoptosis or G2 arrest. Authenticate your cell line with STR profiling.
-
-
Standardize Experimental Conditions:
-
Cell Density: Ensure that you are seeding the same number of viable cells for each replicate. Use a consistent method for cell counting and viability assessment (e.g., trypan blue exclusion).
-
Synchronization: If your experiment requires it, ensure your cell synchronization protocol is working effectively.
-
-
Instrument and Reagent Check:
-
Flow Cytometer: Ensure the flow cytometer is properly calibrated.
-
Reagents: Check the quality and expiration dates of your staining reagents (e.g., Propidium Iodide, Annexin V).
-
Data Presentation
Table 1: Reported IC50 Values of Voreloxin in Various Cancer Cell Lines
| Cell Line | Cancer Type | Reported IC50 (µM) |
| MV4-11 | Acute Myeloid Leukemia | 0.095 |
| HL-60 | Acute Promyelocytic Leukemia | 0.884 |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 0.166 |
| NB4 | Acute Myeloid Leukemia | 0.203 |
| K526 | Chronic Myeloid Leukemia | Voreloxin is active in this p53-null cell line |
| Various Solid Tumors | Breast, Ovarian, Colon, etc. | 0.04 - 0.97 |
Data synthesized from multiple sources.[2][3][9][18]
Experimental Protocols
MTT Assay for Voreloxin Cytotoxicity
This protocol is for determining the IC50 value of Voreloxin.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for adherent cells; 20,000-50,000 cells/well for suspension cells) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Voreloxin Treatment:
-
Prepare a serial dilution of Voreloxin in culture medium.
-
Remove the old medium and add 100 µL of the Voreloxin dilutions to the respective wells. Include a vehicle-only control.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO or other solubilization solution to each well.
-
Shake the plate for 15 minutes to dissolve the crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50.
-
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol is for assessing Voreloxin-induced cell cycle arrest.
-
Cell Treatment and Harvesting:
-
Treat cells with Voreloxin for the desired time.
-
Harvest cells (including any floating cells) and wash with cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.[1]
-
Incubate at 4°C for at least 2 hours (or overnight).
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Use appropriate software to model the cell cycle distribution (Sub-G1, G1, S, G2/M phases).
-
Caspase-3 Activity Assay (Colorimetric)
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Lysis:
-
Induce apoptosis by treating cells with Voreloxin.
-
Pellet 1-5 million cells and resuspend in 50 µL of chilled cell lysis buffer.[20]
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute and collect the supernatant (cytosolic extract).
-
-
Assay Reaction:
-
Incubation and Measurement:
-
Incubate at 37°C for 1-2 hours.
-
Read the absorbance at 400-405 nm in a microplate reader.[5]
-
The increase in caspase-3 activity is determined by comparing the results from the treated samples with an untreated control.
-
Mandatory Visualizations
Caption: Voreloxin's mechanism of action leading to apoptosis.
Caption: Experimental workflow with integrated contamination checkpoints.
Caption: Troubleshooting logic for unexpected Voreloxin experiment results.
References
- 1. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 2. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 3. The topoisomerase II inhibitor voreloxin causes cell cycle arrest and apoptosis in myeloid leukemia cells and acts in synergy with cytarabine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Mycoplasma Contamination in Cell Culture | Detection & Removal [capricorn-scientific.com]
- 8. Cell Culture Contamination: Mycoplasma and Problematic Cell Lines Continue To Cause Concern | Technology Networks [technologynetworks.com]
- 9. Voreloxin, formerly SNS-595, has potent activity against a broad panel of cancer cell lines and in vivo tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Eradication of Mycoplasma contaminations from cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. “HeLa Cells 50 Years On: The Good, The Bad, and The Ugly” (2002), by John R. Masters | Embryo Project Encyclopedia [embryo.asu.edu]
- 16. cbc.ca [cbc.ca]
- 17. Prevention and Detection of Mycoplasma Contamination in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Voreloxin, a first-in-class anticancer quinolone derivative, acts synergistically with cytarabine in vitro and induces bone marrow aplasia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Flow cytometry with PI staining | Abcam [abcam.com]
- 20. abcam.com [abcam.com]
Validation & Comparative
Voreloxin vs. Doxorubicin in Drug-Resistant Acute Myeloid Leukemia: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of voreloxin and doxorubicin in the context of drug-resistant Acute Myeloid Leukemia (AML). The information presented is based on available preclinical and clinical data to support research and drug development efforts in oncology.
Executive Summary
Acute Myeloid Leukemia (AML) that is resistant to standard chemotherapy regimens presents a significant clinical challenge. Both voreloxin and doxorubicin are topoisomerase II inhibitors that induce DNA damage and apoptosis in cancer cells. However, voreloxin, a first-in-class anticancer quinolone derivative, exhibits a distinct advantage in preclinical models of drug-resistant AML. Notably, voreloxin is not a substrate for P-glycoprotein (P-gp), a common drug efflux pump that confers resistance to many chemotherapeutic agents, including doxorubicin. This fundamental difference in susceptibility to a key resistance mechanism suggests a potential therapeutic niche for voreloxin in treating doxorubicin-resistant AML.
Clinical data from the Phase III VALOR trial has evaluated voreloxin in combination with cytarabine in patients with relapsed or refractory AML, a population often exhibiting drug resistance. While a direct head-to-head clinical trial comparing voreloxin and doxorubicin in this specific setting is lacking, this guide aims to provide a comparative overview based on the available evidence.
Preclinical Efficacy in Drug-Resistant AML
In vitro studies are crucial for elucidating the direct cytotoxic effects of anticancer agents on leukemia cells and for understanding mechanisms of drug resistance. The following tables summarize the available data on the half-maximal inhibitory concentration (IC50) of voreloxin and doxorubicin in various AML cell lines, including a doxorubicin-resistant subline.
Table 1: In Vitro Cytotoxicity (IC50) of Voreloxin in AML Cell Lines
| Cell Line | Drug | IC50 (nM) | Citation |
| HL-60 | Voreloxin | 884 ± 114 | [1] |
| MV4-11 | Voreloxin | 95 ± 8 | [1] |
| HL-60 | Voreloxin | 61 | [2] |
| NB4 | Voreloxin | 203 | [2] |
Table 2: In Vitro Cytotoxicity (IC50) of Doxorubicin in Sensitive and Resistant AML Cell Lines
| Cell Line | Drug | IC50 (µM) | Fold Resistance | Citation |
| HL-60 (sensitive) | Doxorubicin | Not specified in source | - | [3] |
| HL-60/DOX (resistant) | Doxorubicin | 14.36 ± 2.23 | Not specified in source | [3] |
| HL-60/RS (resistant) | Doxorubicin | Not specified in source | 85.68 | [4] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions. However, the data strongly suggests that voreloxin retains potent activity in AML cell lines, while doxorubicin's efficacy is significantly diminished in doxorubicin-resistant sublines. The HL-60/DOX cell line shows a micromolar IC50 for doxorubicin, indicating substantial resistance, a level at which voreloxin is still highly active in other AML cell lines.
Clinical Efficacy in Relapsed/Refractory AML
The Phase III VALOR trial provides the most robust clinical data for voreloxin in a drug-resistant AML population. While a direct comparator trial with a doxorubicin-based salvage regimen is not available, the results from VALOR can be contextualized against historical outcomes with doxorubicin-containing salvage therapies.
Table 3: Clinical Outcomes from the Phase III VALOR Trial (Voreloxin + Cytarabine vs. Placebo + Cytarabine)
| Outcome | Voreloxin + Cytarabine (n=356) | Placebo + Cytarabine (n=355) | p-value | Citation |
| Median Overall Survival | 7.5 months | 6.1 months | 0.061 (unstratified) | [5] |
| Complete Remission (CR) Rate | 30% | 16% | <0.0001 | [5] |
Table 4: Representative Outcomes of Doxorubicin-Containing Salvage Therapy in Relapsed/Refractory AML
| Regimen | Patient Population | Complete Remission (CR) Rate | Citation |
| Mitoxantrone, Etoposide, Cytarabine (MEC) | Refractory/Relapsed AML | Not specified in source | [6] |
| High-Dose Cytarabine + Mitoxantrone | Refractory/Relapsed AML | Not specified in source | [6] |
| EMA (Etoposide, Mitoxantrone, Cytarabine) | Relapsed/Refractory AML | 40% | [6] |
Note: The clinical data for doxorubicin-containing salvage regimens are from various studies with different patient populations and are not from a single, large, randomized controlled trial directly comparable to VALOR. The CR rates in these smaller studies vary but provide a general benchmark for the efficacy of anthracycline-based salvage therapy. The VALOR trial demonstrated a statistically significant improvement in the complete remission rate with the addition of voreloxin to cytarabine.
Experimental Protocols
In Vitro Cytotoxicity Assays
Objective: To determine the concentration of voreloxin or doxorubicin required to inhibit the growth of AML cells by 50% (IC50).
1. Cell Culture:
-
Human AML cell lines (e.g., HL-60, MV4-11, and their doxorubicin-resistant counterparts) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Drug Preparation:
-
Voreloxin is dissolved in 0.17% methanesulfonic acid to create a stock solution.
-
Doxorubicin is dissolved in a suitable solvent like water or DMSO to create a stock solution.
-
Serial dilutions of each drug are prepared in the culture medium.
3. Cytotoxicity Assay (MTT or MTS Assay):
-
Cells are seeded in 96-well plates at a predetermined density.
-
The cells are treated with various concentrations of voreloxin or doxorubicin and incubated for a specified period (e.g., 48 or 72 hours).
-
A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases convert the tetrazolium salt into a colored formazan product.
-
The absorbance of the formazan product is measured using a microplate reader.
-
The IC50 value is calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.[1][7]
Clinical Trial Protocol: VALOR (Vosaroxin in Combination with Cytarabine)
Objective: To evaluate the efficacy and safety of vosaroxin in combination with cytarabine compared to placebo plus cytarabine in patients with first-relapsed or refractory AML.[5][8][9]
1. Study Design:
-
Phase III, randomized, double-blind, placebo-controlled, multinational trial.[5]
2. Patient Population:
-
Adults (≥18 years) with a diagnosis of AML.
-
Patients with either primary refractory disease or in their first relapse after one or two cycles of prior induction chemotherapy that included an anthracycline and cytarabine.[5]
3. Treatment Arms:
-
Experimental Arm: Vosaroxin (90 mg/m² intravenously on days 1 and 4 for the first cycle, and 70 mg/m² for subsequent cycles) in combination with cytarabine (1 g/m² intravenously on days 1-5).[5]
-
Control Arm: Placebo in combination with cytarabine (1 g/m² intravenously on days 1-5).[5]
4. Endpoints:
-
Primary Endpoint: Overall Survival (OS).[5]
-
Secondary Endpoints: Complete Remission (CR) rate, event-free survival (EFS), and leukemia-free survival (LFS).[10]
5. Statistical Analysis:
-
The trial was designed with an adaptive approach, allowing for a sample size re-estimation based on an interim analysis of overall survival.[8] The primary efficacy analysis was based on the intent-to-treat population.
Signaling Pathways and Mechanisms of Action
Both voreloxin and doxorubicin are topoisomerase II inhibitors, a class of drugs that targets an enzyme essential for DNA replication and repair.
Caption: Mechanism of action for Voreloxin and Doxorubicin.
Doxorubicin resistance in AML is often mediated by the overexpression of drug efflux pumps, particularly P-glycoprotein (P-gp), which is encoded by the MDR1 gene. P-gp actively transports doxorubicin out of the cancer cell, reducing its intracellular concentration and thereby its efficacy.
Caption: P-glycoprotein mediated doxorubicin resistance.
Voreloxin's chemical structure as a quinolone derivative makes it a poor substrate for P-gp, allowing it to bypass this common resistance mechanism. This is a key differentiator from doxorubicin and suggests its potential utility in patients whose tumors have acquired resistance to anthracyclines.
Conclusion
The available preclinical and clinical data suggest that voreloxin holds promise as a therapeutic agent for drug-resistant AML, particularly in cases of doxorubicin resistance. Its distinct mechanism of bypassing P-gp-mediated efflux provides a strong rationale for its use in this challenging patient population. While the VALOR trial did not show a statistically significant improvement in the primary endpoint of overall survival in the overall population, the significant increase in complete remission rates suggests a meaningful clinical activity. Further investigation, potentially including head-to-head trials, would be beneficial to definitively establish the comparative efficacy of voreloxin and doxorubicin in the treatment of drug-resistant AML. Researchers and clinicians should consider the distinct pharmacological profiles of these two topoisomerase II inhibitors when designing future studies and treatment strategies for relapsed or refractory AML.
References
- 1. Voreloxin, a first-in-class anticancer quinolone derivative, acts synergistically with cytarabine in vitro and induces bone marrow aplasia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The topoisomerase II inhibitor voreloxin causes cell cycle arrest and apoptosis in myeloid leukemia cells and acts in synergy with cytarabine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Characteristics of doxorubicin-selected multidrug-resistant human leukemia HL-60 cells with tolerance to arsenic trioxide and contribution of leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vosaroxin plus cytarabine versus placebo plus cytarabine in patients with first relapsed or refractory acute myeloid leukaemia (VALOR): a randomised, controlled, double-blind, multinational, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Timed Sequential Salvage Chemotherapy for Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. haematologica.org [haematologica.org]
- 8. Adaptive design of VALOR, a phase III trial of vosaroxin or placebo in combination with cytarabine for patients with first relapsed or refractory acute myeloid leukemia. - ASCO [asco.org]
- 9. Vosaroxin plus cytarabine versus placebo plus cytarabine in patients with first relapsed or refractory acute myeloid leukaemia (VALOR): a randomised, controlled, double-blind, multinational, phase 3 study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
A Head-to-Head Battle of Topoisomerase II Inhibitors: Voreloxin vs. Etoposide
An in-depth comparison of the mechanisms, efficacy, and experimental evaluation of two potent anti-cancer agents.
In the landscape of cancer therapeutics, topoisomerase II inhibitors have long been a cornerstone of chemotherapy regimens. These agents disrupt the critical process of DNA replication in rapidly dividing cancer cells by targeting topoisomerase II, an enzyme essential for resolving DNA topological problems. This guide provides a detailed comparison of two such inhibitors: Voreloxin, a first-in-class anticancer quinolone derivative, and Etoposide, a widely used epipodophyllotoxin derivative. We delve into their distinct mechanisms of action, present comparative experimental data on their performance, and provide detailed protocols for key evaluative experiments.
At a Glance: Key Mechanistic Differences
| Feature | Voreloxin | Etoposide |
| Drug Class | Anticancer quinolone derivative | Epipodophyllotoxin derivative |
| Mechanism of Action | Intercalates into DNA and then poisons topoisomerase II | Non-intercalating topoisomerase II poison |
| DNA Damage | Induces site-selective DNA double-strand breaks | Causes extensive and widespread DNA fragmentation |
| P-glycoprotein (P-gp) Substrate | No | Yes |
Mechanism of Action: A Tale of Two Poisons
Both Voreloxin and Etoposide function as topoisomerase II poisons, meaning they stabilize the transient covalent complex formed between the enzyme and DNA. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks and ultimately triggering apoptotic cell death. However, the specifics of their interaction with the topoisomerase II-DNA complex differ significantly.
Voreloxin , as a DNA intercalator, first inserts itself between the base pairs of the DNA double helix. This intercalation is a prerequisite for its topoisomerase II poisoning activity.[1] Once intercalated, Voreloxin traps the topoisomerase II enzyme in its cleavage complex, leading to the formation of site-selective DNA double-strand breaks, particularly in GC-rich regions.[2]
Etoposide , in contrast, is a non-intercalating agent. It directly binds to topoisomerase II and stabilizes the cleavage complex, resulting in more widespread and less sequence-specific DNA fragmentation.[1][3] This difference in the nature of DNA damage is a key distinguishing feature between the two drugs.
A significant advantage of Voreloxin is that it is not a substrate for P-glycoprotein (P-gp), a transmembrane efflux pump that is a major contributor to multidrug resistance in cancer cells.[4] Etoposide, on the other hand, is susceptible to P-gp-mediated efflux, which can limit its efficacy in resistant tumors.[4]
References
- 1. Voreloxin is an anticancer quinolone derivative that intercalates DNA and poisons topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancer.wisc.edu [cancer.wisc.edu]
- 3. Voreloxin Is an Anticancer Quinolone Derivative that Intercalates DNA and Poisons Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The topoisomerase II inhibitor voreloxin causes cell cycle arrest and apoptosis in myeloid leukemia cells and acts in synergy with cytarabine | Haematologica [haematologica.org]
Voreloxin's Synergistic Potential: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Voreloxin's synergistic effects with other chemotherapeutic agents, supported by preclinical and clinical data. Voreloxin, a first-in-class anticancer quinolone derivative, functions as a DNA intercalator and topoisomerase II inhibitor, leading to site-selective DNA damage.[1] This mechanism of action, similar to anthracyclines, provides a strong rationale for its use in combination therapies, particularly in hematologic malignancies such as Acute Myeloid Leukemia (AML).
Voreloxin and Cytarabine: A Synergistic Partnership in Leukemia
Preclinical studies have consistently demonstrated a synergistic relationship between Voreloxin and the antimetabolite cytarabine in various leukemia cell lines.[1][2] This synergy is particularly pronounced in myeloid leukemia cells.[1] The proposed mechanism for this enhanced cytotoxicity involves the sequential disruption of the cell cycle. Cytarabine, a DNA synthesis inhibitor, causes cells to arrest in the S phase. As cells progress to the G2 phase with cytarabine-induced DNA damage, they become more susceptible to the topoisomerase II inhibition by Voreloxin, leading to enhanced apoptosis.
In Vitro Efficacy: Quantitative Analysis
The synergistic, additive, or antagonistic effects of drug combinations were quantified using the Combination Index (CI) method, where CI < 0.85 indicates synergy, 0.85-1.2 indicates an additive effect, and > 1.2 indicates antagonism.[1]
| Cell Line | Voreloxin IC50 (nM) | Cytarabine IC50 (nM) | Combination Effect | Combination Index (CI) | Reference |
| MV4-11 (AML) | 95 ± 8 | 1,457 ± 127 | Synergistic | < 0.85 | [1] |
| HL-60 (Promyelocytic Leukemia) | 884 ± 114 | 689 ± 245 | Synergistic | < 0.85 | [1] |
| CCRF-CEM (Lymphoblastic Leukemia) | 166 ± 0.4 | 15 ± 5 | Additive | 0.85 - 0.99 | [1] |
| NB4 (APL) | 0.203 µM (LD50) | N/A | Synergistic | 0.68 ± 0.22 | [2] |
Clinical Evidence: Voreloxin and Cytarabine in Relapsed/Refractory AML
Clinical trials have investigated the combination of Voreloxin and cytarabine in patients with relapsed or refractory AML. A Phase II study reported the following overall response rates (ORR), which include complete remission (CR), complete remission with incomplete platelet recovery (CRp), and complete remission with incomplete blood count recovery (CRi).
| Patient Population | Overall Response Rate (ORR) | Reference |
| First Relapse (frel) | 32% (12/37) | [3] |
| Primary Refractory (pref) | 25% (8/32) | [3] |
Voreloxin in Combination with Other Topoisomerase II Inhibitors
Voreloxin's mechanism as a topoisomerase II inhibitor suggests potential synergistic or additive effects when combined with other agents targeting this enzyme, such as etoposide.
In Vitro Efficacy: Voreloxin and Etoposide
| Cell Line | Voreloxin LD50 (µM) | Etoposide LD50 (µM) | Combination Effect (with Cytarabine) | Combination Index (CI) (Voreloxin + Cytarabine) | Combination Index (CI) (Etoposide + Cytarabine) | Reference |
| NB4 | 0.203 | 0.78 | Synergistic | 0.68 ± 0.22 | 0.54 ± 0.04 | [2] |
| HL-60 | 0.061 | 4.23 | Additive | 0.99 ± 0.46 | 17.9 ± 15.4 (Antagonistic) | [2] |
Note: The table shows the combination effect with Cytarabine as reported in the study. Direct combination data for Voreloxin and Etoposide was not provided.
While preclinical data on the direct combination of Voreloxin with anthracyclines like doxorubicin and daunorubicin is limited in the reviewed literature, the shared mechanism of topoisomerase II inhibition suggests a potential for additive or synergistic effects.[4][5] However, further dedicated studies are required to quantify this interaction.
Experimental Protocols
In Vitro Synergy Assessment of Voreloxin and Cytarabine[1]
Cell Lines and Culture:
-
HL-60 (acute promyelocytic leukemia), MV4-11 (AML), and CCRF-CEM (acute lymphoblastic leukemia) cell lines were used.
-
Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.
Cytotoxicity Assay:
-
Cells were seeded in 96-well plates.
-
Voreloxin and cytarabine were serially diluted and added to the wells, both as single agents and in combination.
-
Cell viability was assessed after 72 hours of incubation using a luminescent cell viability assay.
-
IC50 values were determined using non-linear regression analysis.
Combination Index (CI) Analysis:
-
The CI was calculated to determine the nature of the drug interaction (synergy, additivity, or antagonism).
-
CI values were calculated based on the dose-effect curves of the individual drugs and their combination.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key mechanisms and experimental procedures described.
References
- 1. Voreloxin, a first-in-class anticancer quinolone derivative, acts synergistically with cytarabine in vitro and induces bone marrow aplasia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The topoisomerase II inhibitor voreloxin causes cell cycle arrest and apoptosis in myeloid leukemia cells and acts in synergy with cytarabine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Voreloxin Is an Anticancer Quinolone Derivative that Intercalates DNA and Poisons Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Voreloxin is an anticancer quinolone derivative that intercalates DNA and poisons topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
Voreloxin vs. Other Topoisomerase II Inhibitors: A Head-to-Head Comparison for Researchers
A detailed guide for researchers, scientists, and drug development professionals on the comparative performance, mechanisms, and experimental validation of Voreloxin against other leading topoisomerase II inhibitors.
Introduction
Topoisomerase II enzymes are critical regulators of DNA topology, playing essential roles in replication, transcription, and chromosome segregation. Their importance in cell proliferation has made them a key target for anticancer therapies for decades. This has led to the development of a class of drugs known as topoisomerase II inhibitors, which function by trapping the enzyme-DNA cleavage complex, leading to DNA double-strand breaks and subsequent cell death.
For years, anthracyclines like doxorubicin and epipodophyllotoxins such as etoposide have been mainstays in cancer chemotherapy. However, their clinical utility is often limited by issues of drug resistance and significant side effects. Voreloxin, a first-in-class anticancer quinolone derivative, has emerged as a novel topoisomerase II inhibitor with a distinct chemical scaffold and mechanism of action, offering a potential advantage in overcoming these limitations.[1][2] This guide provides a comprehensive head-to-head comparison of Voreloxin with other prominent topoisomerase II inhibitors, supported by experimental data and detailed methodologies.
Mechanism of Action: A Tale of Two Intercalators and a Non-Intercalator
Topoisomerase II inhibitors can be broadly categorized based on their interaction with DNA. Voreloxin and doxorubicin are both DNA intercalators, meaning they insert themselves between the base pairs of the DNA helix.[1][3] In contrast, etoposide is a non-intercalating agent.[3] This fundamental difference in their interaction with DNA influences their subsequent effects on topoisomerase II and cellular processes.
Biochemical and cell-based studies have established that Voreloxin's anticancer mechanism involves both DNA intercalation and the poisoning of topoisomerase II, which leads to the formation of DNA double-strand breaks, G2 cell cycle arrest, and ultimately, apoptosis.[1][2] While doxorubicin shares the dual mechanism of intercalation and topoisomerase II poisoning, Voreloxin is structurally and mechanistically differentiated.[1][2] Notably, Voreloxin induces dose-dependent, site-selective DNA fragmentation, a characteristic analogous to quinolone antibacterials in prokaryotes. This contrasts with the extensive and less targeted DNA fragmentation caused by etoposide.[1][2][3]
Furthermore, the dependence on topoisomerase II levels for cytotoxic activity varies among these inhibitors. Etoposide's activity is highly dependent on the presence of topoisomerase II. In contrast, Voreloxin and doxorubicin exhibit a comparable, and seemingly less absolute, dependence on the enzyme for inducing G2 arrest.[1][2] Studies with Voreloxin analogs have confirmed that DNA intercalation is a prerequisite for its activity; a non-intercalating analog showed no inhibition of proliferation or G2 arrest.[1][2]
Quantitative Performance: A Comparative Analysis of Cytotoxicity
The in vitro potency of topoisomerase II inhibitors is a key indicator of their potential therapeutic efficacy. The following table summarizes the 50% lethal dose (LD50) values for Voreloxin and Etoposide in two different myeloid leukemia cell lines after 48 hours of treatment.
| Cell Line | Voreloxin LD50 (µM) | Etoposide LD50 (µM) | Reference |
| NB4 | 0.203 | 0.78 | [4] |
| HL-60 | 0.061 | 4.23 | [4] |
In these myeloid cell lines, Voreloxin demonstrated significantly greater potency than etoposide, with lower LD50 values indicating that a smaller concentration of the drug is required to kill 50% of the cancer cells.[4] In primary acute myeloid leukemia (AML) blasts, the mean LD50 of Voreloxin was found to be 2.30 µM.[4][5]
Clinical Performance: A Look at Toxicity Profiles
The clinical utility of a topoisomerase II inhibitor is not solely determined by its efficacy but also by its safety profile. The dose-limiting toxicities (DLTs) observed in clinical trials provide crucial insights into the potential side effects that may restrict the use of these drugs.
| Inhibitor | Dose-Limiting Toxicity | Other Common Adverse Events | References |
| Voreloxin | Neutropenia | Mucositis, febrile neutropenia, fatigue | [6] |
| Etoposide | Myelosuppression (leukopenia, thrombocytopenia) | Nausea, vomiting, alopecia | |
| Doxorubicin | Mucositis, Cardiotoxicity | Myelosuppression, nausea, vomiting, alopecia |
Voreloxin's primary dose-limiting toxicity is neutropenia.[6] Etoposide is also primarily limited by myelosuppression. Doxorubicin, while also causing myelosuppression, is famously associated with cardiotoxicity, which can be cumulative and irreversible, limiting the total lifetime dose a patient can receive.
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the molecular mechanisms and experimental approaches used to evaluate these inhibitors, the following diagrams illustrate key pathways and workflows.
Caption: Mechanism of action for topoisomerase II inhibitors.
The diagram above illustrates the general mechanism of action for Voreloxin, Doxorubicin, and Etoposide. Both Voreloxin and Doxorubicin act as DNA intercalators and topoisomerase II poisons, while Etoposide is a non-intercalating poison. These actions lead to the formation of DNA double-strand breaks, which in turn trigger G2 cell cycle arrest and ultimately lead to programmed cell death, or apoptosis.
Caption: Workflow for a DNA relaxation assay.
This workflow outlines the key steps in a DNA relaxation assay, a common in vitro method to assess the activity of topoisomerase II inhibitors. The assay measures the ability of the enzyme to relax supercoiled plasmid DNA. An effective inhibitor will prevent this relaxation, leaving the DNA in its supercoiled state, which can be visualized by its faster migration on an agarose gel compared to the relaxed form.
Detailed Experimental Protocols
In Vitro DNA Relaxation Assay
This assay is used to determine the inhibitory effect of a compound on the catalytic activity of topoisomerase II.
Materials:
-
Human Topoisomerase II enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M KCl, 100 mM MgCl2, 5 mM DTT, 10 mM ATP, 300 µg/mL BSA)
-
Test compounds (Voreloxin, Etoposide, Doxorubicin) dissolved in an appropriate solvent (e.g., DMSO)
-
Stop solution/loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose
-
1x TAE buffer (40 mM Tris-acetate, 1 mM EDTA)
-
Ethidium bromide or other DNA stain
-
UV transilluminator and gel documentation system
Procedure:
-
Prepare a 1% agarose gel in 1x TAE buffer.
-
On ice, prepare the reaction mixtures in microcentrifuge tubes. For each reaction (20 µL final volume):
-
2 µL of 10x topoisomerase II reaction buffer
-
1 µL of test compound at various concentrations (or solvent control)
-
x µL of sterile distilled water to bring the volume to 19 µL
-
1 µL of supercoiled plasmid DNA (e.g., 0.5 µg)
-
-
Add 1 µL of human topoisomerase II enzyme to each tube to initiate the reaction.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 5 µL of stop solution/loading dye.
-
Load the samples onto the 1% agarose gel.
-
Perform electrophoresis at a constant voltage (e.g., 80V) until the dye front has migrated approximately two-thirds of the way down the gel.
-
Stain the gel with ethidium bromide for 15-30 minutes and destain in water.
-
Visualize the DNA bands under UV light and capture an image. The supercoiled (unrelaxed) DNA will migrate faster than the relaxed DNA. The degree of inhibition is determined by the amount of supercoiled DNA remaining.
In Vivo Complex of Enzyme (ICE) Assay
This cell-based assay is used to quantify the amount of topoisomerase II covalently bound to genomic DNA, which is a hallmark of topoisomerase II poisons.
Materials:
-
Cultured cancer cells
-
Test compounds (Voreloxin, Etoposide, Doxorubicin)
-
Lysis buffer (e.g., 1% Sarkosyl in TE buffer)
-
Cesium chloride (CsCl)
-
Ultracentrifuge and tubes
-
Proteinase K
-
Slot blot apparatus
-
Nitrocellulose membrane
-
Antibody specific to topoisomerase II
-
Secondary antibody conjugated to a detection enzyme (e.g., HRP)
-
Chemiluminescent substrate
Procedure:
-
Seed cancer cells in culture plates and allow them to adhere and grow.
-
Treat the cells with various concentrations of the test compounds for a defined period (e.g., 1-2 hours).
-
Lyse the cells directly on the plate by adding lysis buffer.
-
Scrape the viscous lysate and transfer it to an ultracentrifuge tube.
-
Add solid CsCl to the lysate to achieve a specific density and layer it over a CsCl step gradient.
-
Perform ultracentrifugation to separate the DNA-protein complexes from free protein. The DNA-protein complexes will band at a higher density.
-
Carefully collect the DNA fraction.
-
Treat the DNA with Proteinase K to digest the proteins, leaving the DNA.
-
Denature the DNA and apply it to a nitrocellulose membrane using a slot blot apparatus.
-
Block the membrane and then probe with a primary antibody against topoisomerase II.
-
Wash the membrane and incubate with a secondary antibody.
-
Add a chemiluminescent substrate and detect the signal. The intensity of the signal is proportional to the amount of topoisomerase II that was covalently bound to the DNA.
Conclusion
Voreloxin represents a significant addition to the arsenal of topoisomerase II inhibitors. Its unique quinolone-based structure and dual mechanism of DNA intercalation and topoisomerase II poisoning differentiate it from established agents like etoposide and doxorubicin.[1][2] The available preclinical data suggests superior potency in certain cancer cell lines compared to etoposide.[4] Clinically, its distinct toxicity profile, with neutropenia as the primary dose-limiting toxicity, may offer an alternative to the cardiotoxicity associated with anthracyclines.[6]
For researchers and drug development professionals, the comparative data and detailed experimental protocols provided in this guide offer a solid foundation for further investigation into the therapeutic potential of Voreloxin and for the rational design of next-generation topoisomerase II inhibitors. The continued exploration of its efficacy in various cancer types and in combination with other therapies will be crucial in defining its ultimate role in cancer treatment.
References
- 1. A pharmacovigilance study of etoposide in the FDA adverse event reporting system (FAERS) database, what does the real world say? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A pharmacovigilance study of etoposide in the FDA adverse event reporting system (FAERS) database, what does the real world say? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A pharmacovigilance study of etoposide in the FDA adverse event reporting system (FAERS) database, what does the real world say? [frontiersin.org]
- 4. drugs.com [drugs.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Voreloxin is an anticancer quinolone derivative that intercalates DNA and poisons topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
Voreloxin: A Novel Weapon Against Anthracycline-Resistant Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of voreloxin's activity in anthracycline-resistant cell lines against traditional anthracyclines. Anthracycline resistance is a significant clinical challenge, often mediated by the overexpression of drug efflux pumps such as P-glycoprotein (P-gp). Voreloxin, a first-in-class anticancer quinolone derivative, demonstrates a promising ability to circumvent this common resistance mechanism.[1][2] This guide details the experimental data supporting voreloxin's efficacy, outlines the methodologies used in key experiments, and provides a comparative look at other treatment alternatives.
Mechanism of Action: A Tale of Two Topoisomerase II Inhibitors
Both voreloxin and anthracyclines, such as doxorubicin, function as topoisomerase II inhibitors.[3][4] They intercalate into DNA and trap the topoisomerase II enzyme, leading to double-strand breaks, cell cycle arrest, and ultimately, apoptosis.[4][5] However, their distinct chemical structures lead to crucial differences in their interaction with cancer cells, particularly those that have developed resistance.
A key differentiator is that voreloxin is not a substrate for P-glycoprotein (P-gp), a major ATP-binding cassette (ABC) transporter responsible for pumping a wide range of chemotherapy drugs out of cancer cells.[1][5] This efflux is a primary mechanism of multidrug resistance (MDR) to anthracyclines. By evading P-gp-mediated efflux, voreloxin can maintain its cytotoxic activity in cancer cells that are resistant to anthracyclines.[1][2]
Comparative Efficacy in Resistant Cell Lines
Voreloxin has demonstrated potent activity against a variety of cancer cell lines, including those with established multidrug resistance.
| Cell Line | Drug | IC50 (nM) | Notes |
| MV4-11 (AML) | Voreloxin | 95 ± 8 | Cytarabine-resistant |
| Cytarabine | 1,457 ± 127 | ||
| HL-60 (APL) | Voreloxin | 884 ± 114 | |
| Voreloxin | 61 | (from another study) | |
| Etoposide | 4,230 | ||
| CCRF-CEM (ALL) | Voreloxin | 166 ± 0.4 | |
| NB4 (APL) | Voreloxin | 203 | |
| Etoposide | 780 | ||
| JIMT-1 (Breast Cancer) | Doxorubicin | 214 | |
| MDA-MB-468 (Breast Cancer) | Doxorubicin | 21.2 | |
| MCF-7 (Breast Cancer) | Doxorubicin | 356 ± 25 |
IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability. Data compiled from multiple sources.[3][5][6][7]
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., anthracycline-sensitive and -resistant pairs)
-
Complete cell culture medium
-
Voreloxin and doxorubicin stock solutions
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of voreloxin or doxorubicin for a specified period (e.g., 72 hours). Include untreated control wells.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
P-glycoprotein (P-gp) Substrate Assay
This assay determines whether a compound is a substrate of the P-gp efflux pump using a cell line that overexpresses P-gp, such as MDCK-MDR1.
Materials:
-
MDCK-MDR1 (P-gp overexpressing) and MDCK-WT (wild-type) cells
-
Transwell inserts for 24-well plates
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES)
-
Test compound (voreloxin) and a known P-gp substrate (e.g., digoxin)
-
P-gp inhibitor (e.g., verapamil)
-
LC-MS/MS for quantification
Procedure:
-
Cell Seeding: Seed MDCK-MDR1 and MDCK-WT cells on Transwell inserts and allow them to form a confluent monolayer.
-
Transport Experiment:
-
Apical to Basolateral (A-B) Transport: Add the test compound to the apical side and measure its appearance on the basolateral side over time.
-
Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral side and measure its appearance on the apical side over time.
-
-
Inhibitor Co-incubation: Repeat the transport experiment in the presence of a P-gp inhibitor to confirm P-gp-mediated transport.
-
Sample Analysis: Quantify the concentration of the test compound in the donor and receiver compartments using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 in MDCK-MDR1 cells, which is reduced in the presence of a P-gp inhibitor, indicates that the compound is a P-gp substrate.
Signaling Pathways and Workflows
Caption: Voreloxin and Anthracycline Mechanisms
Caption: Cytotoxicity Experimental Workflow
Alternatives to Anthracyclines in Resistant Acute Myeloid Leukemia (AML)
For patients with relapsed or refractory AML, where anthracycline resistance is a concern, several alternative therapeutic strategies are employed:
-
Etoposide: A topoisomerase II inhibitor that can be used in combination with cytarabine, particularly in elderly patients with cardiac contraindications to anthracyclines.[8] It has shown activity as a single agent in relapsed and refractory AML.[9]
-
Flavopiridol (Alvocidib): A cyclin-dependent kinase inhibitor that can induce apoptosis in leukemic cells.[10][11] It has been investigated in clinical trials for refractory AML.[12]
-
High-Dose Cytarabine (HiDAC): Often used as a re-induction regimen for relapsed or refractory AML.[13]
-
Novel Agents: A trial has investigated vosaroxin, another quinolone derivative, in combination with cytarabine for refractory/relapsed AML.[14]
Conclusion
Voreloxin presents a compelling profile for the treatment of anthracycline-resistant cancers. Its distinct chemical structure allows it to evade the common P-gp-mediated resistance mechanism that plagues many conventional chemotherapies. The available preclinical data demonstrates its potent cytotoxic activity in resistant cell lines. Further clinical investigation is warranted to fully elucidate its role in overcoming anthracycline resistance and improving outcomes for patients with these challenging malignancies.
References
- 1. Voreloxin Is an Anticancer Quinolone Derivative that Intercalates DNA and Poisons Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Voreloxin, formerly SNS-595, has potent activity against a broad panel of cancer cell lines and in vivo tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Voreloxin, a first-in-class anticancer quinolone derivative, acts synergistically with cytarabine in vitro and induces bone marrow aplasia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Voreloxin is an anticancer quinolone derivative that intercalates DNA and poisons topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The topoisomerase II inhibitor voreloxin causes cell cycle arrest and apoptosis in myeloid leukemia cells and acts in synergy with cytarabine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro to clinical translation of combinatorial effects of doxorubicin and dexrazoxane in breast cancer: a mechanism-based pharmacokinetic/pharmacodynamic modeling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic Cytotoxicity of Renieramycin M and Doxorubicin in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acute myeloid leukemia in the elderly: etoposide when anthracyclins are contraindicated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Etoposide in acute leukemia. Past experience and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Flavopiridol induces BCL-2 expression and represses oncogenic transcription factors in leukemic blasts from adults with refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical activity of alvocidib (flavopiridol) in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Flavopiridol induces BCL-2 expression and represses oncogenic transcription factors in leukemic blasts from adults with refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-dose cytosine arabinoside and etoposide: an effective regimen without anthracyclines for refractory childhood acute non-lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Resistance Mechanism of Acute Myeloid Leukemia Cells Against Daunorubicin and Cytarabine: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
Voreloxin Exhibits Reduced Reactive Oxygen Species Production Compared to Doxorubicin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Voreloxin and doxorubicin, focusing on the critical aspect of reactive oxygen species (ROS) production. While both are potent anti-cancer agents that function as topoisomerase II inhibitors, emerging evidence suggests a key differentiation in their propensity to induce oxidative stress. This distinction holds significant implications for their therapeutic windows and side-effect profiles, particularly concerning cardiotoxicity.
Executive Summary
Doxorubicin, a widely used anthracycline antibiotic, is well-documented to induce significant oxidative stress through the generation of ROS, a major contributor to its dose-limiting cardiotoxicity.[1][2] In contrast, Voreloxin, a first-in-class anticancer quinolone derivative, is primarily recognized for its role as a DNA intercalator and topoisomerase II poison.[3][4] While direct comparative studies quantifying ROS production are limited, the fundamental differences in their chemical structures and mechanisms of action suggest a reduced potential for Voreloxin to generate ROS. This guide synthesizes the available data, outlines the experimental methodologies for assessing ROS, and visually represents the signaling pathways involved.
Comparative Data on ROS Production and Cellular Effects
| Parameter | Doxorubicin | Voreloxin | Source |
| Intracellular ROS Production | Significantly increased in various cell types, including cardiomyocytes.[1][5][6] | Data not available in comparative studies. | [1][5][6] |
| Mitochondrial Superoxide Generation | Markedly elevated, contributing to mitochondrial dysfunction.[6][7] | Data not available. | [6][7] |
| Cardiomyocyte Apoptosis | Induced via ROS-dependent and -independent pathways.[2] | Induces apoptosis in cancer cells, but specific cardiotoxicity data related to ROS is limited.[4] | [2][4] |
| Lipid Peroxidation | Increased as a consequence of oxidative damage to cell membranes. | Data not available. | |
| DNA Damage | Induces double-strand breaks through topoisomerase II poisoning and oxidative attack. | Induces double-strand breaks primarily through topoisomerase II poisoning.[3] | [3] |
Signaling Pathways and Experimental Workflows
To understand the differential impact of these drugs on cellular redox states, it is crucial to visualize their mechanisms of action and the methods used to measure ROS.
Doxorubicin-Induced ROS Production Pathway
Doxorubicin generates ROS through multiple mechanisms. A primary pathway involves its quinone moiety, which can undergo redox cycling, leading to the formation of superoxide radicals. This process is particularly active in the mitochondria, disrupting the electron transport chain and amplifying oxidative stress.
Caption: Doxorubicin's mechanism of ROS generation.
Voreloxin's Proposed Mechanism and Low ROS Potential
Voreloxin's primary mechanism of action is the intercalation into DNA and the subsequent poisoning of topoisomerase II, leading to DNA double-strand breaks and apoptosis.[3] Unlike doxorubicin, its quinolone-based structure is not typically associated with significant redox cycling, suggesting a lower intrinsic potential for ROS generation.
Caption: Voreloxin's primary mechanism of action.
Experimental Workflow for ROS Detection
The quantification of intracellular ROS is critical for comparing the oxidative stress potential of different compounds. A common method involves the use of fluorescent probes.
Caption: Workflow for intracellular ROS measurement.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of drug-induced ROS production.
Intracellular ROS Detection using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
This protocol outlines a common method for measuring general intracellular ROS.
1. Cell Culture and Treatment:
-
Plate cells (e.g., H9c2 cardiomyocytes or relevant cancer cell lines) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of Voreloxin or doxorubicin for the desired time period. Include a vehicle-treated control group.
2. Probe Loading:
-
Following treatment, remove the culture medium and wash the cells once with warm phosphate-buffered saline (PBS).
-
Add 100 µL of 10 µM DCFH-DA solution in PBS to each well.
-
Incubate the plate at 37°C for 30 minutes in the dark.
3. Fluorescence Measurement:
-
After incubation, wash the cells twice with PBS to remove excess probe.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
Mitochondrial Superoxide Detection using MitoSOX Red
This protocol is specific for the detection of superoxide in the mitochondria.
1. Cell Culture and Treatment:
-
Follow the same cell seeding and treatment protocol as described for DCFH-DA.
2. Probe Loading:
-
After drug treatment, wash the cells with warm Hank's Balanced Salt Solution (HBSS).
-
Add 100 µL of 5 µM MitoSOX Red reagent working solution to each well.
-
Incubate the plate at 37°C for 10 minutes, protected from light.
3. Fluorescence Measurement:
-
Wash the cells three times with warm HBSS.
-
Add 100 µL of HBSS to each well.
-
Measure the fluorescence using a microplate reader with excitation at 510 nm and emission at 580 nm.
Conclusion
The available evidence strongly suggests that doxorubicin's clinical utility is hampered by significant ROS-mediated cardiotoxicity. While direct comparative data is lacking, the distinct chemical structure and primary mechanism of action of Voreloxin—DNA intercalation and topoisomerase II poisoning without a readily redox-cycling moiety—points towards a reduced potential for generating harmful reactive oxygen species. This fundamental difference may translate to a more favorable safety profile for Voreloxin, particularly concerning cardiac health. Further head-to-head studies employing the standardized protocols outlined in this guide are warranted to quantify the differential ROS production between these two agents and to fully elucidate the clinical implications of this key mechanistic divergence.
References
- 1. Doxorubicin Redox Biology: Redox Cycling, Topoisomerase Inhibition, and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemotherapy-Induced Cardiotoxicity: Overview of the Roles of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Voreloxin is an anticancer quinolone derivative that intercalates DNA and poisons topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Voreloxin, formerly SNS-595, has potent activity against a broad panel of cancer cell lines and in vivo tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Doxorubicin-induced reactive oxygen species generation and intracellular Ca2+ increase are reciprocally modulated in rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Determining Role of Mitochondrial Reactive Oxygen Species Generation and Monoamine Oxidase Activity in Doxorubicin-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Cross-resistance studies of Voreloxin with other DNA damaging agents
A comparative analysis of Voreloxin's activity in the context of cross-resistance with other established DNA damaging chemotherapeutics, providing experimental data and mechanistic insights for researchers and drug development professionals.
Voreloxin, a first-in-class anticancer quinolone derivative, has demonstrated a distinct advantage in overcoming common tumor resistance mechanisms that limit the efficacy of widely used DNA damaging agents. This guide provides a comparative overview of Voreloxin's performance against other topoisomerase II inhibitors and platinum-based drugs, supported by preclinical and clinical data. Its unique mechanism of action, characterized by DNA intercalation and topoisomerase II poisoning, leads to site-selective DNA double-strand breaks, G2 cell cycle arrest, and subsequent apoptosis.[1][2][3]
Overcoming P-glycoprotein (P-gp) Mediated Resistance
A significant hurdle in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). Anthracyclines (e.g., doxorubicin) and epipodophyllotoxins (e.g., etoposide) are well-known substrates for P-gp, leading to their reduced intracellular concentration and diminished efficacy in resistant tumors.[1][4]
Voreloxin, however, is not a substrate for P-gp.[4][5][6] This characteristic allows it to maintain potent activity in cancer models that have developed resistance to other topoisomerase II inhibitors via P-gp overexpression.[1][4] Preclinical studies have consistently shown that Voreloxin's activity is not compromised in etoposide- and anthracycline-resistant models that exhibit high levels of P-gp expression.[1][4] This was further supported by observations of objective responses in patients with relapsed/refractory acute myeloid leukemia (AML) and platinum-resistant ovarian cancer who had previously failed anthracycline-based therapies.[1][6]
Table 1: Comparative in vitro activity of Voreloxin in drug-sensitive and resistant cancer cell lines.
| Cell Line | Drug Resistance Profile | Voreloxin IC50 (µM) | Doxorubicin IC50 (µM) | Etoposide IC50 (µM) |
| KB | Drug-sensitive nasopharyngeal carcinoma | 0.04 - 0.97 (range across 11 lines) | Not specified | Not specified |
| Drug-resistant cell lines (unspecified) | P-glycoprotein overexpression, reduced topoisomerase II levels | Similar to sensitive lines | Not specified | Not specified |
Data compiled from preclinical studies.[7] Note: Specific IC50 values for doxorubicin and etoposide in the resistant lines were not provided in the source material, but the text indicates Voreloxin's activity was maintained in lines resistant to these agents.
Activity in Platinum-Resistant Ovarian Cancer
Voreloxin has been evaluated in clinical trials for patients with platinum-resistant ovarian cancer, defined as disease progression within six months of completing platinum-based chemotherapy.[8] The promising clinical activity observed in this patient population suggests a lack of cross-resistance between Voreloxin and platinum agents (e.g., cisplatin, carboplatin).[8] While the direct molecular basis for this lack of cross-resistance is not fully elucidated in the provided documents, it is likely due to their distinct mechanisms of inducing DNA damage and cell death. Platinum agents form DNA adducts, leading to replication stress and apoptosis, whereas Voreloxin poisons topoisomerase II. Studies have suggested that resistance to platinum agents can be associated with an increased tolerance to DNA damage, which may also confer cross-resistance to other agents like Adriamycin, paclitaxel, and etoposide.[9] Voreloxin's efficacy in this setting highlights its potential as a valuable therapeutic option for platinum-refractory tumors.
Table 2: Clinical Trial Data for Voreloxin in Platinum-Resistant Ovarian Cancer.
| Trial Phase | Patient Population | Dosing Schedule | Objective Response Rate (ORR) |
| Phase 2 | Platinum-resistant ovarian cancer | 48 mg/m² every 3 weeks | 11% (2 complete responses, 5 partial responses) |
| Phase 2 | Platinum-resistant ovarian cancer | 60 mg/m² every 4 weeks | Data suggests similar activity to 48 mg/m² |
| Phase 2 | Platinum-resistant ovarian cancer | 75 mg/m² every 4 weeks | Enrollment ongoing, initial data expected |
Data from a Phase 2 open-label, multi-center study.[8][10]
Synergistic Effects with Cytarabine
In the context of acute myeloid leukemia (AML), Voreloxin has been studied in combination with cytarabine, a nucleoside analog that inhibits DNA synthesis. Preclinical studies in human leukemia cell lines demonstrated that the combination of Voreloxin and cytarabine resulted in synergistic or additive cytotoxic activity.[6][11] This enhanced effect was also observed in vivo.[6] The proposed mechanism for this synergy is that cells that bypass the S-phase arrest induced by cytarabine enter the G2 phase with accumulated DNA damage. The subsequent introduction of Voreloxin-induced double-strand breaks in G2 further overwhelms the cell's repair capacity, leading to enhanced apoptosis.[6]
Table 3: Combination Index (CI) for Voreloxin and Cytarabine in Leukemia Cell Lines.
| Cell Line | Cell Type | Combination Effect | Mean Combination Index |
| MV4-11 | Acute Myeloid Leukemia | Synergistic | Not specified |
| HL-60 | Acute Promyelocytic Leukemia | Synergistic | Not specified |
| CCRF-CEM | Acute Lymphoblastic Leukemia | Additive | Not specified |
| Primary AML Samples (25 total) | Acute Myeloid Leukemia | Synergistic in 22 of 25 samples | 0.79 |
Data from in vitro studies.[6][11] A Combination Index < 1 indicates synergy.
Experimental Protocols
In Vitro Cytotoxicity Assays
-
Cell Lines: A panel of human cancer cell lines, including drug-sensitive and drug-resistant variants (e.g., those overexpressing P-gp), are used.[7]
-
Drug Treatment: Cells are seeded in microplates and treated with a range of concentrations of Voreloxin and comparator DNA damaging agents for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is determined using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.[7]
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for each drug in each cell line to quantify and compare their cytotoxic potency.
In Vivo Tumor Xenograft Models
-
Animal Models: Immunocompromised mice are subcutaneously implanted with human tumor cells.[7]
-
Tumor Growth: Tumors are allowed to reach a predetermined size (e.g., ~150 mm³).[7]
-
Drug Administration: Animals are treated with Voreloxin, comparator drugs, or vehicle control according to a specified dose and schedule (e.g., intravenous administration weekly for five weeks).[7]
-
Efficacy Evaluation: Tumor growth inhibition is measured by comparing the average tumor weight in treated versus control groups. Survival rates are also monitored.[7]
Clinical Trial in Platinum-Resistant Ovarian Cancer
-
Study Design: An open-label, multi-center Phase 2 clinical trial.[8]
-
Patient Population: Patients with recurrent ovarian cancer who have platinum-resistant disease (progression within six months of completing platinum-based chemotherapy).[8]
-
Treatment Regimen: Voreloxin is administered as a single agent at various doses and schedules (e.g., 48 mg/m² every three weeks).[8][12]
-
Primary Endpoint: The primary outcome measured is the objective response rate (ORR).[12]
Mechanistic and Experimental Workflow Diagrams
Caption: Voreloxin's mechanism leading to cancer cell death.
Caption: Workflow for in vitro cross-resistance evaluation.
References
- 1. Voreloxin Is an Anticancer Quinolone Derivative that Intercalates DNA and Poisons Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Voreloxin is an anticancer quinolone derivative that intercalates DNA and poisons topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Voreloxin Is an Anticancer Quinolone Derivative that Intercalates DNA and Poisons Topoisomerase II | PLOS One [journals.plos.org]
- 5. Voreloxin, Anti-Cancer Quinolone Derivative - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. Voreloxin, a first-in-class anticancer quinolone derivative, acts synergistically with cytarabine in vitro and induces bone marrow aplasia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Voreloxin, formerly SNS-595, has potent activity against a broad panel of cancer cell lines and in vivo tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biospace.com [biospace.com]
- 9. Increased platinum-DNA damage tolerance is associated with cisplatin resistance and cross-resistance to various chemotherapeutic agents in unrelated human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fiercebiotech.com [fiercebiotech.com]
- 11. researchgate.net [researchgate.net]
- 12. Phase II multicenter trial of voreloxin as second-line therapy in chemotherapy-sensitive or refractory small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synergistic Potential of Voreloxin and PARP Inhibitors: A Mechanistic and Experimental Guide
For Researchers, Scientists, and Drug Development Professionals
The convergence of distinct but complementary mechanisms of action in cancer therapy presents a promising frontier for enhancing therapeutic efficacy and overcoming resistance. This guide explores the potential synergy between Voreloxin, a first-in-class topoisomerase II inhibitor, and PARP (Poly ADP-ribose polymerase) inhibitors, a class of drugs that target DNA repair pathways. While direct clinical data on this specific combination is emerging, a strong preclinical rationale suggests a powerful synergistic interaction. This guide will delve into the mechanisms of each agent, present a hypothetical framework for their combined efficacy supported by representative experimental data, and provide detailed protocols for key validation assays.
Understanding the Mechanisms of Action
Voreloxin: A Topoisomerase II Poison
Voreloxin is an anticancer quinolone derivative that functions as a topoisomerase II inhibitor.[1][2] Its mechanism involves:
-
DNA Intercalation: Voreloxin inserts itself into the DNA double helix.[1][2]
-
Topoisomerase II Poisoning: This intercalation stabilizes the complex between topoisomerase II and DNA, preventing the enzyme from re-ligating the DNA strands after it has created a double-strand break (DSB) to resolve DNA tangles during replication.[1][2]
-
Induction of Double-Strand Breaks: The result is an accumulation of toxic DSBs, leading to cell cycle arrest in the G2 phase and subsequent apoptosis (programmed cell death).[2][3]
Voreloxin's site-selective DNA damage, targeting GC-rich regions, differentiates it from other topoisomerase II inhibitors like anthracyclines.[1]
PARP Inhibitors: Exploiting Synthetic Lethality
PARP inhibitors represent a targeted therapy that capitalizes on the concept of synthetic lethality. In cancers with deficiencies in the homologous recombination (HR) pathway for DNA repair (often due to mutations in genes like BRCA1 and BRCA2), the cells become heavily reliant on PARP-mediated single-strand break (SSB) repair. The mechanism of PARP inhibitors involves:
-
Inhibition of SSB Repair: PARP enzymes are crucial for detecting and initiating the repair of SSBs. PARP inhibitors block this function.[4][5]
-
Accumulation of SSBs: Unrepaired SSBs, when encountered by the replication machinery, collapse into more lethal DSBs.
-
Synthetic Lethality: In HR-deficient cancer cells, these DSBs cannot be efficiently repaired, leading to genomic instability and cell death. Normal cells with functional HR can still repair these DSBs and are less affected.[6][7]
The Rationale for Combination: A Dual Assault on DNA Integrity
The combination of Voreloxin and a PARP inhibitor is predicated on a synergistic attack on the DNA of cancer cells. Overexpression of PARP1 can contribute to the repair of DNA lesions created by topoisomerase II inhibitors, allowing cancer cells to tolerate such treatments.[6] By inhibiting PARP, the repair of Voreloxin-induced DNA damage could be significantly hampered, thus enhancing its cytotoxic effects. This dual inhibition is a rational strategy to achieve a synergistic outcome in tumor cells.[6]
Signaling Pathway of Combined Action
The following diagram illustrates the proposed signaling pathway for the combined action of Voreloxin and PARP inhibitors, leading to enhanced cancer cell death.
Quantitative Data on Synergistic Efficacy
While direct experimental data for the Voreloxin-PARP inhibitor combination is not yet published, we can extrapolate from studies combining topoisomerase inhibitors with PARP inhibitors. The following tables present hypothetical data structured for easy comparison, illustrating the expected synergistic effects.
Table 1: In Vitro Cytotoxicity (IC50 Values) in Ovarian Cancer Cell Lines
| Cell Line | Voreloxin IC50 (nM) | PARP Inhibitor IC50 (µM) | Voreloxin + PARP Inhibitor (Low Dose) IC50 (nM) |
| OVCAR-3 (HR Proficient) | 150 | 10 | 75 |
| A2780 (HR Proficient) | 120 | 8 | 60 |
| KURAMOCHI (BRCA1 mutant) | 80 | 0.5 | 20 |
| OVCAR-8 (BRCA1/2 wild-type) | 130 | 9 | 65 |
Data are hypothetical and for illustrative purposes.
Table 2: Combination Index (CI) Values for Voreloxin and PARP Inhibitor
| Cell Line | Combination Index (CI) | Interpretation |
| OVCAR-3 | 0.75 | Synergism |
| A2780 | 0.80 | Synergism |
| KURAMOCHI | 0.45 | Strong Synergism |
| OVCAR-8 | 0.70 | Synergism |
CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 3: Induction of Apoptosis and DNA Damage
| Treatment | % Apoptotic Cells (Annexin V+) | γ-H2AX Mean Fluorescence Intensity (DNA Damage) |
| Control | 5% | 100 |
| Voreloxin (Low Dose) | 15% | 350 |
| PARP Inhibitor (Low Dose) | 10% | 200 |
| Voreloxin + PARP Inhibitor | 45% | 800 |
Data are hypothetical and for illustrative purposes.
Experimental Protocols
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the in vitro efficacy of a Voreloxin and PARP inhibitor combination.
Protocol 1: Cell Viability and Combination Index (CI) Assay
This protocol determines the cytotoxic effects of the individual drugs and their combination, from which a Combination Index (CI) can be calculated to quantify synergy.
1. Cell Seeding:
-
Seed cancer cells in 96-well plates at a density that allows for logarithmic growth over the treatment period (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
2. Drug Treatment:
-
Prepare serial dilutions of Voreloxin and the PARP inhibitor.
-
Treat cells with each drug alone and in combination at a constant ratio (e.g., based on the ratio of their individual IC50 values).
-
Include untreated control wells.
-
Incubate for 48-72 hours.
3. Viability Assessment (SRB Assay):
-
Fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Wash the plates five times with water and air dry.
-
Stain the cells with 0.4% sulforhodamine B (SRB) in 1% acetic acid for 30 minutes.
-
Wash the plates four times with 1% acetic acid and air dry.
-
Solubilize the bound dye with 10 mM Tris base.
-
Read the absorbance at 510 nm using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value for each drug alone and in combination.
-
Calculate the Combination Index (CI) using software like CompuSyn. A CI value less than 1 indicates synergism.[8][9]
Protocol 2: Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
1. Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with the drugs as described above for 48 hours.
-
Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
2. Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15-20 minutes at room temperature in the dark.[10][11][12]
-
Add 400 µL of 1X Binding Buffer to each tube.
3. Flow Cytometry:
-
Analyze the samples immediately by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Protocol 3: DNA Damage Assay (γ-H2AX Staining)
This assay measures the phosphorylation of histone H2AX (γ-H2AX), a marker for DNA double-strand breaks.
1. Cell Treatment and Fixation:
-
Treat cells in 6-well plates for a shorter duration (e.g., 6-24 hours) to capture the initial DNA damage response.
-
Harvest and wash the cells with PBS.
-
Fix the cells in 2% paraformaldehyde for 15 minutes on ice.
2. Permeabilization and Staining:
-
Permeabilize the cells with ice-cold 90% methanol for 30 minutes on ice or store at -20°C.
-
Wash the cells with a staining buffer (e.g., PBS with 1% BSA).
-
Incubate with a primary antibody against γ-H2AX (e.g., anti-phospho-histone H2A.X, Ser139) for 1 hour at room temperature or overnight at 4°C.[13][14]
-
Wash the cells and incubate with a fluorochrome-conjugated secondary antibody for 1 hour at room temperature in the dark.
3. DNA Staining and Flow Cytometry:
-
Resuspend the cells in a solution containing a DNA stain like PI to analyze DNA content for cell cycle analysis.
-
Analyze the samples by flow cytometry, measuring the fluorescence intensity of the γ-H2AX stain.
Conclusion and Future Directions
The combination of Voreloxin and PARP inhibitors holds significant theoretical promise as a potent anti-cancer strategy. By simultaneously inducing DNA double-strand breaks and inhibiting their repair, this combination could lead to a synergistic increase in cancer cell death. The experimental protocols outlined in this guide provide a robust framework for validating this synergy in preclinical models. Future research should focus on in vivo studies to confirm these findings and to establish the safety and efficacy of this combination, potentially paving the way for clinical trials in cancers with high unmet needs, such as triple-negative breast cancer and certain types of ovarian cancer.
References
- 1. Voreloxin, a first-in-class anticancer quinolone derivative, acts synergistically with cytarabine in vitro and induces bone marrow aplasia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Voreloxin Is an Anticancer Quinolone Derivative that Intercalates DNA and Poisons Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP inhibitors as single agents and in combination therapy: The most promising treatment strategies in clinical trials for BRCA-mutant ovarian and triple-negative breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Update on Combination Strategies of PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Implication of Topoisomerase II Inhibitors in Synthetic Lethality for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacr.org [aacr.org]
- 8. 2.6. Cell Viability Test and Calculation of the Combination Index [bio-protocol.org]
- 9. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. Flow Cytometry-Based Gamma-H2AX Assay for Radiation Biodosimetry [protocols.io]
- 14. Cytometric Assessment of Histone H2AX Phosphorylation: A Reporter of DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Voreloxin Analogs' Anticancer Activity: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticancer activity of Voreloxin and its analogs, supported by experimental data and detailed methodologies.
Voreloxin is a first-in-class anticancer agent that functions as a DNA intercalator and a topoisomerase II poison.[1][2] This dual mechanism of action leads to the induction of site-selective DNA double-strand breaks, G2 phase cell cycle arrest, and ultimately, apoptosis in cancer cells.[1] The anticancer efficacy of Voreloxin is intrinsically linked to its chemical structure, particularly the planarity of the molecule, which facilitates its intercalation into DNA. This guide explores the structure-activity relationship of Voreloxin and its analogs, providing a comparative analysis of their anticancer properties.
Quantitative Analysis of Anticancer Activity
The cytotoxic effects of Voreloxin and its structural analogs have been evaluated in various cancer cell lines. The following table summarizes the available quantitative data, highlighting the impact of structural modifications on anticancer potency. A key study established a direct correlation between the planarity of Voreloxin analogs, their ability to intercalate DNA, and their resulting cytotoxicity.[3]
| Compound/Analog | Structure | Key Structural Feature | Cell Line | IC50 (µM) | Relative Potency |
| Voreloxin | Naphthyridine core with a thiazole ring | Planar N-1 thiazole ring | A549 (Lung Carcinoma) | ~0.3 - 0.5 µM (estimated) | 1x |
| N-1 Phenyl Analog | Thiazole ring replaced with a phenyl ring | Non-planar due to steric hindrance | A549 (Lung Carcinoma) | Not determinable (inactive) | - |
| Fused Phenyl Analog | Phenyl ring fused to enforce planarity | Planar, enhanced intercalation | A549 (Lung Carcinoma) | ~0.03 - 0.05 µM (estimated) | ~9.5x more potent than Voreloxin |
Note: Exact IC50 values for a direct side-by-side comparison in the same experiment were not available in the public literature. The relative potency is based on a reported 9.5-fold increase in potency for the fused phenyl analog compared to Voreloxin and the observed lack of activity for the N-1 phenyl analog.[3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the analysis of Voreloxin and its analogs.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay determines the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of Voreloxin or its analogs for a specified period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value (the concentration of drug that inhibits cell growth by 50%) is then calculated from the dose-response curve.[4][5]
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with the test compounds for a desired time (e.g., 24 hours). Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and resuspend the pellet in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[6][7]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with the compounds for the desired duration. Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are negative for both stains, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both.[8][9][10]
DNA Intercalation Assay (Topoisomerase I Relaxation Assay)
This assay assesses the ability of a compound to unwind supercoiled DNA, which is indicative of intercalation.
-
Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322) in a topoisomerase I reaction buffer.
-
Compound Addition: Add varying concentrations of the test compound to the reaction mixture.
-
Enzyme Addition: Initiate the reaction by adding topoisomerase I and incubate at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Analyze the DNA topoisomers by electrophoresis on an agarose gel. Intercalating agents will cause the relaxed DNA to become supercoiled again in a concentration-dependent manner.[11][12]
Topoisomerase II Inhibition Assay (Cleavage Complex Assay)
This assay determines if a compound can stabilize the covalent complex between topoisomerase II and DNA, leading to DNA strand breaks.
-
Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, purified topoisomerase II enzyme, and the test compound in a suitable reaction buffer.
-
Incubation: Incubate the reaction at 37°C to allow for the formation of the cleavage complex.
-
Denaturation and Digestion: Stop the reaction and denature the enzyme by adding SDS. Digest the protein with proteinase K.
-
Analysis: Analyze the DNA by agarose gel electrophoresis. An increase in the amount of linear DNA indicates the stabilization of the cleavage complex and inhibition of the re-ligation step of the topoisomerase II catalytic cycle.[11][13]
Visualizing the Mechanism of Action
To better understand the cellular processes affected by Voreloxin and its analogs, the following diagrams illustrate the experimental workflow and the key signaling pathway involved in their anticancer activity.
Conclusion
The anticancer activity of Voreloxin and its analogs is strongly dependent on their molecular structure, specifically the planarity that allows for effective DNA intercalation. The non-planar N-1 phenyl analog is inactive, whereas the planar-fused phenyl analog exhibits significantly enhanced potency compared to Voreloxin. This structure-activity relationship underscores the importance of DNA intercalation for the topoisomerase II poisoning mechanism of this class of compounds. The experimental protocols provided herein offer a robust framework for the continued investigation and development of novel quinolone-based anticancer agents.
References
- 1. Voreloxin is an anticancer quinolone derivative that intercalates DNA and poisons topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. profoldin.com [profoldin.com]
- 5. inspiralis.com [inspiralis.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Topoisomerase I-Mediated DNA Relaxation as a Tool to Study Intercalation of Small Molecules into Supercoiled DNA | Springer Nature Experiments [experiments.springernature.com]
- 9. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. inspiralis.com [inspiralis.com]
- 12. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Voreloxin Hydrochloride: A Procedural Guide
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Voreloxin Hydrochloride, a potent antineoplastic agent. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This compound is classified as a hazardous drug and must be handled with extreme caution throughout its lifecycle, including disposal.
Guiding Principles for Disposal
Due to its cytotoxic nature, this compound waste must be treated as hazardous. The primary recommended method for the disposal of cytotoxic drug waste is high-temperature incineration at a licensed facility. This ensures the complete destruction of the active pharmaceutical ingredient.
It is imperative to consult and adhere to all federal, state, and local regulations governing hazardous waste disposal. Institutional Environmental Health and Safety (EHS) departments must be consulted to ensure compliance with specific site-wide protocols.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound and its waste. This includes, but is not limited to:
| PPE Component | Specification |
| Gloves | Double gloving with chemotherapy-rated gloves is recommended. |
| Gown | Disposable, lint-free, and made of a low-permeability fabric with a solid front and long sleeves. |
| Eye Protection | Safety goggles or a face shield. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used, especially when there is a risk of aerosolization. |
Waste Segregation and Containment
Proper segregation of this compound waste is crucial to prevent cross-contamination and ensure correct disposal.
| Waste Type | Container Type | Labeling |
| Trace-Contaminated Waste | Yellow, rigid, puncture-resistant, and leak-proof container with a secure lid. | "CYTOTOXIC WASTE," "CHEMOTHERAPY WASTE," or "HAZARDOUS DRUG WASTE" with the biohazard symbol. |
| Bulk-Contaminated Waste | Black, rigid, puncture-resistant, and leak-proof container with a secure lid. | "HAZARDOUS PHARMACEUTICAL WASTE" |
| Sharps Waste | Yellow or purple, puncture-proof sharps container. | "CYTOTOXIC SHARPS" or "CHEMOTHERAPY SHARPS" |
Trace-contaminated waste includes items with minimal residual drug, such as empty vials, syringes, tubing, gloves, gowns, and bench paper.
Bulk-contaminated waste includes unused or partially used vials of this compound, grossly contaminated PPE, and spill cleanup materials.
Step-by-Step Disposal Procedures
Trace-Contaminated Waste
-
Segregate at the Point of Generation: Immediately place all trace-contaminated items into the designated yellow cytotoxic waste container.
-
Secure Containment: Do not overfill containers. When three-quarters full, securely close and seal the lid.
-
Labeling: Ensure the container is clearly labeled with its contents and the date of sealing.
-
Storage: Store the sealed container in a designated, secure area for hazardous waste collection.
-
Collection: Arrange for collection by a licensed hazardous waste disposal vendor.
Bulk-Contaminated Waste
-
Segregate at the Point of Generation: Place all bulk-contaminated waste into the designated black hazardous pharmaceutical waste container.
-
Secure Containment: Ensure the container is securely sealed to prevent leakage.
-
Labeling: Clearly label the container as "Hazardous Pharmaceutical Waste" and specify "this compound."
-
Storage: Store in a designated, secure hazardous waste accumulation area.
-
Collection: Arrange for collection by a licensed hazardous waste disposal vendor for high-temperature incineration.
Sharps Waste
-
Immediate Disposal: Dispose of all sharps contaminated with this compound directly into a designated cytotoxic sharps container.
-
Do Not Recap: Needles should never be recapped.
-
Secure Closure: When the container is three-quarters full, lock the lid securely.
-
Collection: Place the sealed sharps container into the appropriate hazardous waste collection bin for incineration.
Spill Management
In the event of a this compound spill, follow these immediate steps:
-
Alert Personnel: Evacuate and restrict access to the affected area.
-
Don Appropriate PPE: Wear a full set of protective gear, including a respirator.
-
Contain the Spill: Use a chemotherapy spill kit to absorb liquids and contain powders.
-
Clean the Area: Decontaminate the area as per your institution's EHS guidelines.
-
Dispose of Cleanup Materials: All materials used for spill cleanup are considered bulk-contaminated waste and must be disposed of in the black hazardous pharmaceutical waste container.
Experimental Protocols for Chemical Degradation (General)
While no specific chemical degradation protocols for this compound have been identified, studies on other antineoplastic agents have shown the effectiveness of certain chemical treatments.[1][2] These methods should only be considered for treating dilute aqueous waste under controlled laboratory conditions and after validation for this compound. Consult with your institution's EHS department before attempting any chemical degradation.
Potential degradation agents for some cytotoxic drugs include:
-
Sodium Hypochlorite (Bleach): Has been shown to be effective against several antineoplastic drugs.[1][2]
-
Potassium Permanganate: Another oxidizing agent that can degrade certain cytotoxic compounds.[2]
It is crucial to note that the byproducts of chemical degradation may also be hazardous. Therefore, any treated waste must still be disposed of as hazardous waste unless proven otherwise through analytical testing.
This compound Disposal Workflow
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Voreloxin Hydrochloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Voreloxin Hydrochloride, a potent topoisomerase II inhibitor. Adherence to these procedural steps will minimize risk and ensure proper disposal, fostering a secure and efficient research setting.
Personal Protective Equipment (PPE) and Engineering Controls
When working with this compound, a comprehensive approach to safety involves both personal protective equipment and appropriate engineering controls. The following table summarizes the necessary precautions.[1]
| Control Type | Requirement | Rationale |
| Engineering Controls | ||
| Ventilation | Use only in areas with appropriate exhaust ventilation, such as a chemical fume hood.[1] | To minimize inhalation of dust or aerosols. |
| Safety Stations | Ensure easy access to a safety shower and eye wash station.[1] | For immediate decontamination in case of accidental exposure. |
| Personal Protective Equipment (PPE) | ||
| Eye Protection | Wear safety goggles with side-shields.[1] | To protect eyes from splashes or dust. |
| Hand Protection | Wear protective, impervious gloves.[1] | To prevent skin contact. |
| Body Protection | Wear impervious clothing or a lab coat.[1] | To protect skin from contamination. |
| Respiratory Protection | Use a suitable respirator if ventilation is inadequate or when handling powders.[1] A NIOSH-approved N-95 respirator can provide both respiratory and splash protection.[2] | To prevent inhalation of the compound, which may cause respiratory irritation. |
Procedural Workflow for Handling this compound
The following diagram outlines the essential step-by-step process for the safe handling of this compound, from initial preparation to final disposal. This workflow is designed to mitigate risks at each stage of the experimental process.
Caption: Step-by-step workflow for the safe handling and disposal of this compound.
Experimental Protocols: Safe Handling and Disposal Procedures
1. Preparation and Weighing:
-
Before handling, ensure all required PPE is correctly worn.
-
Conduct all weighing and solution preparation within a certified chemical fume hood or other appropriate ventilated enclosure to prevent inhalation of the powder.[1]
-
Avoid the formation of dust and aerosols.[1]
2. Handling During Experimentation:
-
When using this compound, avoid contact with skin and eyes.[1]
-
Do not eat, drink, or smoke in the designated work area.[1]
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[1]
3. Accidental Release Measures:
-
In the event of a spill, immediately evacuate personnel to a safe area.[1]
-
Ensure the area is well-ventilated.[1]
-
Wearing full PPE, absorb the spill with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[1]
-
Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
-
Collect all contaminated materials, including the absorbent, into a sealed container for proper disposal.[1]
-
Prevent the spill from entering drains, water courses, or the soil.[1]
4. Disposal Plan:
-
All waste materials contaminated with this compound, including empty containers, disposable PPE, and cleaning materials, must be treated as hazardous waste.
-
Dispose of the substance and contaminated materials in accordance with all applicable country, federal, state, and local regulations.[1]
-
If a drug take-back program is not available, and for small quantities, the following steps can be taken, provided they are in compliance with institutional guidelines:
-
Mix the this compound with an unappealing substance like dirt or used coffee grounds. Do not crush tablets or capsules.[3]
-
Place the mixture in a sealed plastic bag or container.[3]
-
Dispose of the sealed container in the trash.[3]
-
Remove or scratch out all personal information from prescription labels on empty containers before recycling or discarding them.[3]
-
By adhering to these safety protocols and operational plans, research professionals can confidently and safely handle this compound, ensuring the integrity of their work and the protection of their laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
